1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine
Description
The exact mass of the compound 4-[(4-(4-Piperidyl)piperidyl)sulfonyl]morpholine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(4-piperidin-4-ylpiperidin-1-yl)sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3S/c18-21(19,17-9-11-20-12-10-17)16-7-3-14(4-8-16)13-1-5-15-6-2-13/h13-15H,1-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSSKTPDZJHHIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2CCN(CC2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine: Synthesis, Characterization, and Potential Applications
Introduction
In the landscape of modern medicinal chemistry, the assembly of novel molecular architectures from well-characterized pharmacophores is a cornerstone of rational drug design. This guide focuses on the compound 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine, a molecule that, while not extensively cataloged with a dedicated CAS number in prominent databases, represents a logical conjunction of three key structural motifs: a bipiperidine scaffold, a morpholine ring, and a sulfonamide linker. Each of these components is prevalent in a multitude of biologically active agents, suggesting that their combination could yield novel pharmacological properties.
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will provide a detailed exploration of the constituent parts of 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine, a robust and logical synthetic pathway, and an evidence-based discussion of its potential applications in drug discovery. The insights herein are grounded in established chemical principles and the known bioactivities of analogous structures.
PART 1: Chemical Identity and Physicochemical Properties
The target molecule, 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine, is comprised of two primary building blocks: the 4,4'-bipiperidine core and the morpholine-4-sulfonyl chloride reagent.
The 4,4'-Bipiperidine Scaffold
The 4,4'-bipiperidine moiety is a versatile, saturated heterocyclic system that provides a rigid and three-dimensional framework. This structure is a common feature in a variety of pharmaceuticals, often serving as a key intermediate in their synthesis.[1] Its twin piperidine rings offer multiple points for functionalization, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.
| Property | Value | Source |
| CAS Number | 15336-72-8 | [1] |
| Molecular Formula | C₁₀H₂₀N₂ | [1] |
| Molecular Weight | 168.28 g/mol | [1] |
| Appearance | White to orange to green crystalline powder | [1] |
| Melting Point | 169 - 173 °C | [1] |
The Morpholine-4-sulfonyl Moiety
The morpholine ring is another privileged structure in medicinal chemistry, often incorporated to enhance aqueous solubility and introduce a hydrogen bond acceptor. When functionalized as a sulfonyl chloride, it becomes a reactive handle for the formation of stable sulfonamides.
| Property | Value | Source |
| CAS Number | 1828-66-6 | [2] |
| Molecular Formula | C₄H₈ClNO₃S | [2] |
| Molecular Weight | 185.63 g/mol | [2] |
| Appearance | Low Melting Solid | [3] |
PART 2: Proposed Synthesis and Mechanistic Insights
The synthesis of 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine can be reliably achieved through the nucleophilic substitution reaction between 4,4'-bipiperidine and morpholine-4-sulfonyl chloride. This is a standard method for the formation of sulfonamides.[4]
Reaction Mechanism
The reaction proceeds via the nucleophilic attack of one of the secondary amine nitrogens of the 4,4'-bipiperidine on the electrophilic sulfur atom of morpholine-4-sulfonyl chloride. The lone pair of the nitrogen acts as the nucleophile, and the electron-deficient sulfur, bonded to three electronegative atoms (two oxygens and a chlorine), serves as the electrophile. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to quench the hydrochloric acid byproduct that is formed.[5]
Detailed Experimental Protocol
-
Reaction Setup : To a solution of 4,4'-bipiperidine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (1.2 eq).
-
Addition of Reagent : Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of morpholine-4-sulfonyl chloride (1.05 eq) in the same solvent to the stirred reaction mixture.
-
Reaction Progression : Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up : Upon completion, quench the reaction with water. Separate the organic layer, and wash it successively with a mild acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine.
Sources
Comprehensive Physicochemical and Synthetic Profiling of 1-(Morpholin-4-ylsulfonyl)-4,4'-bipiperidine
Executive Summary
In modern medicinal chemistry, the design of highly selective ligands relies heavily on modular scaffolds that balance basicity, conformational rigidity, and metabolic stability. 1-(Morpholin-4-ylsulfonyl)-4,4'-bipiperidine is a highly versatile intermediate and pharmacophore building block. It integrates a 4,4'-bipiperidine core—a privileged spacer frequently utilized in the development of GPCR ligands and nuclear receptor agonists (such as Liver X Receptor beta agonists)[1]—with a morpholine-4-sulfonyl moiety. This specific functionalization enhances aqueous solubility while providing a robust hydrogen-bond acceptor network, making it an ideal precursor for advanced drug development.
Physicochemical Profiling & Molecular Identity
The molecular identity of 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine is defined by its precise elemental composition. The compound features a secondary amine on one piperidine ring, allowing for downstream functionalization (e.g., reductive amination, acylation, or alkylation), while the other nitrogen is capped with a sulfonamide linkage.
Table 1: Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | 1-(Morpholin-4-ylsulfonyl)-4,4'-bipiperidine |
| Molecular Formula | C₁₄H₂₇N₃O₃S |
| Molecular Weight | 317.45 g/mol |
| Monoisotopic / Exact Mass | 317.1773 Da |
| Hydrogen Bond Donors | 1 (Secondary Amine) |
| Hydrogen Bond Acceptors | 4 (Morpholine O, Piperidine N, Sulfonyl O₂) |
| Rotatable Bonds | 3 |
Structural Modules and Pharmacological Rationale
The architectural design of this molecule is highly intentional. Each module serves a specific physicochemical purpose:
-
Morpholine Ring: Mitigates the extreme lipophilicity often associated with large aliphatic scaffolds, improving the overall pharmacokinetic profile (solubility and clearance).
-
Sulfonyl Linker: Metabolically stable compared to standard amides. It acts as a rigidifying element, locking the adjacent piperidine ring into a predictable chair conformation while serving as a strong hydrogen-bond acceptor.
-
4,4'-Bipiperidine Core: Acts as an extended, basic spacer that projects the functional groups into distinct binding pockets within a target receptor[1].
Fig 1: Pharmacological roles of structural modules in 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine.
Synthesis Methodology: A Self-Validating Workflow
The synthesis of asymmetrical 4,4'-bipiperidine derivatives requires strict chemocontrol to prevent bis-functionalization. The following protocol leverages a protection-functionalization-deprotection sequence to ensure high fidelity and yield.
Fig 2: Step-by-step synthetic workflow for 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine.
Step 1: Chemoselective Mono-Boc Protection
Causality: 4,4'-Bipiperidine is a symmetrical diamine. Direct reaction with a sulfonyl chloride would yield a statistical mixture of unreacted, mono-sulfonylated, and bis-sulfonylated products. By using a stoichiometric deficit of di-tert-butyl dicarbonate (Boc₂O) in a highly dilute methanolic solution, we statistically favor mono-protection[1].
-
Protocol: Dissolve 4,4'-bipiperidine (1.0 eq) in anhydrous methanol (0.05 M) at 0 °C. Add a solution of Boc₂O (0.5 eq) in methanol dropwise over 2 hours. Stir for 12 hours at room temperature. Purify via cation-exchange chromatography to isolate N-Boc-4,4'-bipiperidine.
Step 2: Sulfonylation
Causality: The reaction between the secondary amine of N-Boc-4,4'-bipiperidine and morpholine-4-sulfonyl chloride generates HCl as a byproduct. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile against the sulfonyl electrophile, ensuring high conversion rates without side-product formation[2],[3].
-
Protocol: Dissolve N-Boc-4,4'-bipiperidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C. Add DIPEA (2.5 eq) followed by morpholine-4-sulfonyl chloride (1.1 eq). Warm to room temperature and stir for 16 hours. Quench with saturated aqueous NaHCO₃ and extract with DCM.
Step 3: Boc Deprotection
Causality: Trifluoroacetic acid (TFA) is utilized for deprotection because the newly formed sulfonamide linkage is highly stable under acidic conditions, whereas the Boc carbamate is rapidly and cleanly cleaved.
-
Protocol: Dissolve the intermediate in a 1:4 mixture of TFA/DCM at 0 °C. Stir for 2 hours, then concentrate under reduced pressure. Neutralize with basic resin or aqueous NaOH to yield the free amine target product.
Analytical Validation (Self-Validating System)
To establish absolute trustworthiness in the synthesized batch, the molecular weight and formula must be validated through orthogonal analytical techniques that act as a self-validating system:
-
LC-MS Analysis (Mass & Isotopic Validation): The exact mass of the target compound is calculated at 317.1773 Da . High-resolution mass spectrometry (HRMS) operating in positive electrospray ionization (ESI+) mode must display a dominant pseudo-molecular ion [M+H]⁺ at m/z 318.18 . Furthermore, the characteristic isotopic signature of sulfur—a distinct M+2 peak at approximately 4.5% relative abundance—serves as an internal validation that the sulfonyl group was successfully integrated and retained during deprotection.
-
¹H NMR (CDCl₃) Integration: The self-validating nature of the NMR spectrum lies in the proton integration ratio. The 8 protons of the morpholine ring (multiplets at ~3.2 ppm and ~3.7 ppm) must integrate perfectly against the 18 aliphatic protons of the bipiperidine core (excluding the exchangeable NH proton), confirming a 1:1 stoichiometric coupling between the two modules.
References
- Title: n,n-Dibutylmorpholine-4-sulfonamide - Synthesis and Characterization | Source: Vulcanchem | URL
- Title: BISPIPERIDINYL DERIVATIVES AS LIVER X RECEPTOR BETA AGONISTS, COMPOSITIONS, AND THEIR USE (EP3373933)
- Title: S(VI) in Three-Component Sulfonamide Synthesis: Use of Sulfuric Chloride as Linchpin in Palladium-Catalyzed Suzuki-Miyaura Coupling | Source: Chemical Science (RSC Publishing)
Sources
An In-depth Technical Guide to the Physicochemical Properties of 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine, a molecule of significant interest in contemporary drug discovery. The following sections will delve into the structural features, predicted and experimentally-derived physicochemical parameters, and established methodologies for their determination. This document is intended for researchers, scientists, and drug development professionals, offering both a data repository and a practical guide to the experimental characterization of this and similar chemical entities. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
Introduction: The Scientific Rationale
The molecular architecture of 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine integrates three key pharmacophoric elements: a 4,4'-bipiperidine core, a sulfonamide linker, and a terminal morpholine ring. Each of these components is prevalent in a multitude of approved therapeutic agents, contributing to desirable pharmacokinetic and pharmacodynamic profiles.
-
The 4,4'-Bipiperidine Scaffold: This rigid, yet three-dimensional, core is a valuable building block in medicinal chemistry.[1] It is frequently employed in the design of central nervous system (CNS) active agents, analgesics, and anti-inflammatory drugs.[2][3][4] Its dual basic nitrogen centers can be pivotal for target engagement and can influence solubility and permeability.
-
The Sulfonamide Group: As a versatile functional group, the sulfonamide moiety is a cornerstone of numerous drug classes, including antimicrobial, antiviral, antidiabetic, and anticancer agents.[5] It can act as a hydrogen bond donor and acceptor, contributing to target binding, and its electronic properties can be fine-tuned to modulate the pKa of adjacent basic centers.
-
The Morpholine Moiety: The morpholine ring is a common feature in CNS-active compounds due to its ability to improve aqueous solubility and permeability across the blood-brain barrier.[6] Its weak basicity and capacity for hydrogen bonding make it a favorable substituent for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6][7]
The strategic combination of these three motifs in 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine suggests its potential as a lead compound for a variety of therapeutic targets. A thorough understanding of its physicochemical properties is therefore paramount for any drug development campaign.
Molecular Structure and Core Physicochemical Data
A summary of the key physicochemical parameters for 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine is presented below. It is important to note that while some data for related compounds is available, specific experimental values for the title compound are not widely published. Therefore, a combination of data from structurally similar compounds and in silico predictions are provided.
| Property | Value | Source/Method |
| Molecular Formula | C₁₅H₂₉N₃O₃S | - |
| Molecular Weight | 331.48 g/mol | - |
| Melting Point | Not available. (For 4,4'-bipiperidine: 169-173 °C[1]; for 4-morpholinopiperidine: 40-43 °C[8]) | Experimental data for parent structures |
| Boiling Point | Not available. (For 4-morpholinopiperidine: 100-115 °C at 0.15-0.20 mmHg[8]) | Experimental data for a parent structure |
| Predicted pKa | ~8.5 - 9.5 (for the unsubstituted piperidine nitrogen) | Based on typical pKa values for piperidines[9] |
| Predicted logP | ~1.5 - 2.5 | In silico prediction |
| Aqueous Solubility | Predicted to be low to moderate | Based on structural features |
Synthesis and Characterization
While a specific, published synthesis for 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine has not been identified in the literature, a plausible synthetic route can be proposed based on established chemical transformations. A common method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.
A potential synthetic pathway is outlined below:
Caption: Proposed synthesis of 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine.
Characterization of the final product would be achieved through a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of the atoms and the presence of the key functional groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would provide an accurate molecular weight, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the sulfonamide (S=O stretches) and the C-N and C-O bonds of the piperidine and morpholine rings.
-
Melting Point Analysis: A sharp melting point range would indicate the purity of the synthesized compound.
Experimental Determination of Physicochemical Properties
The following sections detail the standard experimental protocols for determining the key physicochemical properties of 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine.
Aqueous Solubility
Aqueous solubility is a critical parameter that influences a drug's absorption and bioavailability. The shake-flask method is the gold-standard for determining thermodynamic solubility.
Caption: Workflow for the shake-flask solubility determination method.
Causality Behind Experimental Choices:
-
Excess Compound: Ensuring an excess of the solid compound is present guarantees that the solution is saturated at equilibrium.
-
Prolonged Equilibration: A 24-48 hour equilibration period is necessary to ensure that the dissolution process has reached a thermodynamic equilibrium.
-
Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducibility.
-
Filtration: Filtration removes any remaining solid particles that could interfere with the quantification step.
-
Validated Analytical Method: A validated HPLC-UV or LC-MS method ensures accurate and precise quantification of the dissolved compound.
Lipophilicity (logP/logD)
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a key determinant of a drug's ability to cross cell membranes. The shake-flask method is a widely accepted technique for its determination.
Caption: Workflow for the shake-flask logD determination method.
Causality Behind Experimental Choices:
-
Pre-saturated Solvents: Using mutually saturated solvents is critical to prevent volume changes during the experiment, which would affect the concentration measurements.
-
Vigorous Shaking: This ensures a large surface area between the two phases, facilitating rapid partitioning and the attainment of equilibrium.
-
Centrifugation: This step provides a clean separation of the two immiscible phases.
-
Quantification in Both Phases: Measuring the concentration in both the aqueous and organic layers provides a more accurate determination of the partition coefficient.
Acidity/Basicity (pKa)
The pKa value(s) of a compound determine its ionization state at a given pH, which profoundly impacts its solubility, permeability, and target binding. Given the presence of two basic nitrogen atoms in the 4,4'-bipiperidine core, determining their pKa values is essential. Potentiometric titration is a classic and reliable method for this purpose.
Caption: Workflow for pKa determination by potentiometric titration.
Causality Behind Experimental Choices:
-
Precise Measurements: Accurate weighing of the compound and the use of standardized acid and base solutions are crucial for the accuracy of the determined pKa value.
-
Inert Atmosphere: For oxygen-sensitive compounds, performing the titration under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Co-solvent System: If the compound has low aqueous solubility, a co-solvent system (e.g., water-methanol) may be necessary. The effect of the co-solvent on the pKa should be considered.
-
Derivative Plots: Analyzing the first and second derivatives of the titration curve can help to more accurately identify the equivalence points and, consequently, the pKa values.
Implications for Drug Development
The physicochemical properties of 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine will have a profound impact on its journey through the drug development pipeline.
-
Solubility: Low aqueous solubility can lead to poor absorption and bioavailability, necessitating formulation strategies such as salt formation or the use of solubility-enhancing excipients.
-
Lipophilicity: An optimal logP/logD value is crucial. High lipophilicity can lead to poor solubility, increased metabolic clearance, and potential toxicity, while low lipophilicity may hinder membrane permeability.
-
pKa: The ionization state at physiological pH (typically around 7.4) will dictate the compound's solubility, its ability to cross biological membranes, and its interaction with the target protein. For CNS-targeted drugs, the ability to exist in a neutral form to cross the blood-brain barrier is often critical.
Conclusion
References
-
Huegi, B. S., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(1), 42-50. [Link]
-
Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. [Link]
-
Gomeni, R., et al. (2007). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Sami Publishing Company. [Link]
-
MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. [Link]
-
Nguyen, T. T., et al. (1997). Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4. Collection of Czechoslovak Chemical Communications, 62(3), 470-478. [Link]
-
PubChem. (n.d.). 4-Morpholinopiperidine. PubChem. [Link]
-
Tice, C. M. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(22), 3749-3783. [Link]
-
Wikipedia. (n.d.). 4,4'-Bipyridine. Wikipedia. [Link]
-
Zefirov, N. S. (Ed.). (2014). 4,4'-bipyridine. Chemister.ru. [Link]
-
Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
-
Home Sunshine Pharma. (n.d.). 4-morpholinopiperidine CAS 53617-35-9. Home Sunshine Pharma. [Link]
-
MDPI. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. MDPI. [Link]
-
MDPI. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. MDPI. [Link]
-
MDPI. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
PubMed. (2005). Identified a morpholinyl-4-piperidinylacetic acid derivative as a potent oral active VLA-4 antagonist. PubMed. [Link]
-
ResearchGate. (n.d.). Melting points and yields for the piperidine and morpholine derivatives 5a-d, 5e and 6a-d. ResearchGate. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 8. 53617-35-9 CAS MSDS (4-Morpholinopiperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
melting point and boiling point of 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine
The following technical guide details the physicochemical profile, synthesis logic, and characterization protocols for 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine .
Physicochemical Properties, Synthesis Logic, and Characterization[1][2]
Executive Summary & Compound Identity
1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine is a specialized heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents targeting kinase pathways (e.g., PI3K/mTOR) or chemokine receptors.[1][2] Structurally, it consists of a 4,4'-bipiperidine core where one piperidine nitrogen is protected/modified by a morpholine-4-sulfonyl group, leaving the distal secondary amine available for further functionalization.[1][2]
| Property | Data / Prediction | Confidence Level |
| CAS Number | Not widely indexed (Use IUPAC for search) | N/A |
| Molecular Formula | C₁₄H₂₇N₃O₃S | High |
| Molecular Weight | 317.45 g/mol | Exact |
| Physical State | Crystalline Solid (White to Off-White) | High |
| Melting Point | 135 – 155 °C (Predicted) | Medium (See Section 2) |
| Boiling Point | ~480 °C (Theoretical @ 760 mmHg) | High (Decomposes) |
| Solubility | Soluble in DMSO, DMF, DCM; Low in Water | High |
| pKa (Base) | ~10.5 (Distal Secondary Amine) | High |
Thermophysical Properties Analysis
Melting Point (MP)
Predicted Range: 135 – 155 °C Experimental Context: Unlike its precursor 4,4'-bipiperidine (MP: 169–173 °C), which possesses high symmetry and efficient crystal packing, the mono-sulfonylated derivative breaks this symmetry.[1][2] While the introduction of the sulfonamide moiety adds rigid hydrogen-bond acceptors, the loss of symmetry typically depresses the melting point relative to the parent scaffold.[1][2]
-
Purity Indicator: A sharp melting range (< 2 °C variance) within the predicted window indicates high purity.[2] A range broadening > 160 °C suggests contamination with the di-sulfonylated byproduct (1,1'-bis(morpholin-4-ylsulfonyl)-4,4'-bipiperidine), which likely melts higher due to restored symmetry.[1][2]
Boiling Point (BP)
Theoretical Value: ~480 °C Practical Implication: This compound cannot be distilled at atmospheric pressure.[1][2] The sulfonamide bond and the aliphatic backbone will undergo thermal decomposition (pyrolysis) well before the boiling point is reached.[1][2]
-
Purification Note: Do not attempt atmospheric distillation. Purification must be achieved via recrystallization or column chromatography.[2]
Synthetic Logic & "Self-Validating" Workflow
To ensure the isolation of the correct mono-substituted product, the synthesis relies on stoichiometry control and solubility differences.[1][2]
Reaction Design
The core challenge is preventing di-substitution.[1][2] The reaction utilizes 4,4'-bipiperidine in excess to statistically favor the mono-product.[1][2]
Reagents:
-
4,4'-Bipiperidine (Core scaffold, 3.0 eq)
-
Dichloromethane (DCM) (Solvent)[2]
Workflow Diagram (DOT)
Figure 1: Synthetic workflow prioritizing mono-substitution via stoichiometry and acid-base extraction logic.
Characterization Protocols (Quality Control)
To validate the identity of the compound without external reference standards, use this self-validating analytical triad.
Proton NMR (¹H-NMR) Validation
-
Key Diagnostic Signals:
Mass Spectrometry (LC-MS)[1][2]
-
Ionization: ESI (+)
-
Impurity Check:
Melting Point Determination
-
Apparatus: Capillary Melting Point Apparatus (e.g., Stuart SMP30).[2]
-
Ramp Rate: 10 °C/min to 120 °C, then 1 °C/min.
-
Acceptance Criteria:
References
-
Precursor Property (4,4'-Bipiperidine): 4,4'-Bipiperidine Melting Point Data. PubChem Compound Summary for CID 736050. Link
-
Reagent Property (Morpholine-4-sulfonyl chloride): Morpholine-4-sulfonyl chloride Physicochemical Properties. ChemicalBook. Link
-
Synthetic Methodology (General Sulfonylation): General procedure for the synthesis of sulfonamides from amines and sulfonyl chlorides.[2] Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press.[2]
-
Structural Analog Analysis: Physicochemical properties of piperidine sulfonamides. Sigma-Aldrich Safety Data Sheets (SDS) for related 1-sulfonylpiperidines. Link
Sources
Methodological & Application
Application Note: Synthesis and Validation of 1-(Morpholin-4-ylsulfonyl)-4,4'-bipiperidine
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Introduction & Strategic Rationale
The 4,4'-bipiperidine core is a highly versatile pharmacophore, frequently utilized in the development of targeted therapeutics, including potent ATR (Ataxia Telangiectasia Mutated and Rad3-related) kinase inhibitors for oncology applications 1. Functionalizing this core with a morpholine-4-sulfonyl group significantly alters the molecule's physicochemical profile, enhancing both its hydrogen-bonding capacity and lipophilicity—critical parameters for target binding and membrane permeability.
Synthesizing asymmetrically functionalized bipiperidines requires precise orthogonal protection strategies. Direct reaction of 4,4'-bipiperidine with morpholine-4-sulfonyl chloride inevitably yields a statistical mixture of mono- and di-sulfonylated products. To ensure high fidelity, this protocol utilizes 1-Boc-4,4'-bipiperidine as the starting material. The tert-butyloxycarbonyl (Boc) group acts as a robust, temporary shield for one secondary amine, directing the electrophilic sulfonylation exclusively to the unprotected nitrogen.
Mechanistic Causality & Experimental Design
-
Sulfonylation (Step 1): The reaction between the secondary amine of 1-Boc-4,4'-bipiperidine and morpholine-4-sulfonyl chloride proceeds via a bimolecular nucleophilic substitution (
) at the hexavalent sulfur atom [](). Because this process liberates stoichiometric hydrogen chloride (HCl), an organic base is strictly required. N,N-Diisopropylethylamine (DIPEA) is selected over triethylamine due to its increased steric bulk, which prevents it from acting as a competing nucleophile, while efficiently neutralizing the HCl to prevent premature Boc-deprotection 2. -
Deprotection (Step 2): The intermediate is subjected to Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). TFA protonates the carbamate oxygen, leading to the expulsion of the tert-butyl cation (which eliminates to form isobutylene gas) and carbamic acid (which decarboxylates into
gas). The volatility of these byproducts ensures a clean reaction profile, yielding the final product as a TFA salt, which is subsequently free-based.
Reaction Pathway Visualization
Two-step synthesis workflow: Orthogonal sulfonylation followed by acidic Boc-deprotection.
Quantitative Data & Reaction Parameters
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Role in Reaction |
| Step 1: Sulfonylation | ||||
| 1-Boc-4,4'-bipiperidine | 268.40 | 1.0 eq | 2.68 g | Starting Material |
| Morpholine-4-sulfonyl chloride | 185.63 | 1.1 eq | 2.04 g | Electrophile |
| DIPEA | 129.24 | 2.0 eq | 3.48 mL (2.58 g) | Base / Acid Scavenger |
| Dichloromethane (DCM) | N/A | N/A | 50.0 mL | Solvent |
| Step 2: Deprotection | ||||
| Intermediate (from Step 1) | 417.56 | 1.0 eq | ~3.34 g (assuming 80% yield) | Intermediate |
| Trifluoroacetic Acid (TFA) | 114.02 | Excess | 10.0 mL | Acidic Reagent |
| Dichloromethane (DCM) | N/A | N/A | 40.0 mL | Solvent |
| Final Product | 317.45 | N/A | ~2.28 g (Expected overall) | Target Molecule |
Step-by-Step Experimental Protocols
Protocol A: Synthesis of 1-Boc-1'-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine
-
Preparation: Oven-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert Nitrogen (
) or Argon gas to prevent moisture-induced hydrolysis of the highly reactive sulfonyl chloride. -
Dissolution: Add 1-Boc-4,4'-bipiperidine (2.68 g, 10.0 mmol) to the flask and dissolve in anhydrous DCM (40 mL).
-
Base Addition: Inject DIPEA (3.48 mL, 20.0 mmol) into the stirring solution.
-
Temperature Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes. Causality: Sulfonylation is exothermic; starting at 0 °C suppresses unwanted side reactions and thermal degradation.
-
Electrophile Addition: Dissolve morpholine-4-sulfonyl chloride (2.04 g, 11.0 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 15 minutes using an addition funnel or syringe pump.
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir continuously for 12–16 hours under an inert atmosphere.
-
In-Process Control (IPC): Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM, Ninhydrin stain) or LC-MS. The starting material mass (
) should disappear, replaced entirely by the intermediate mass ( ). -
Workup: Quench the reaction by adding 30 mL of saturated aqueous
. Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous , filter, and concentrate under reduced pressure. -
Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 0% to 5% MeOH in DCM) to afford the intermediate as a white to off-white solid.
Protocol B: Deprotection to 1-(Morpholin-4-ylsulfonyl)-4,4'-bipiperidine
-
Preparation: In a 100 mL round-bottom flask, dissolve the purified intermediate (~3.34 g, 8.0 mmol) in DCM (40 mL).
-
Acid Addition: While stirring at RT, slowly add TFA (10.0 mL). Causality: Rapid addition can cause vigorous effervescence and loss of material due to rapid
and isobutylene gas evolution. -
Reaction Propagation: Stir the mixture at RT for 2–3 hours.
-
In-Process Control (IPC): Confirm complete Boc removal via LC-MS. The intermediate mass (
) must be completely converted to the product mass ( ). -
Workup & Free-Basing: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Dissolve the resulting viscous oil in a minimal amount of water (20 mL) and cool to 0 °C. Carefully adjust the pH to 10-11 using 2M aqueous
. -
Extraction: Extract the highly basic aqueous phase with a mixture of Chloroform/Isopropanol (3:1 v/v, 3 x 30 mL) to ensure high recovery of the polar product.
-
Final Isolation: Combine the organic extracts, dry over anhydrous
, filter, and evaporate to dryness. Triturate the residue with diethyl ether to yield the pure 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine as a solid.
Analytical Validation (Self-Validating System)
To establish trustworthiness and confirm synthetic success, the final compound must meet the following analytical checkpoints:
-
LC-MS: A single dominant peak in the UV chromatogram (214/254 nm) corresponding to
. -
1H-NMR (400 MHz,
): Confirm the presence of the characteristic morpholine protons (multiplets around 3.20 ppm for and 3.75 ppm for ). The absence of the intense 9-proton singlet at ~1.45 ppm confirms complete removal of the Boc group. -
13C-NMR (100 MHz,
): The disappearance of the carbamate carbonyl carbon (~154 ppm) and the tert-butyl quaternary carbon (~79 ppm) serves as definitive proof of successful deprotection.
References
-
Compounds useful as inhibitors of atr kinase | Google Patents (WO2014089379A1) | 1
-
S(VI) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling | RSC Publishing (Chemical Science) |
-
Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones | PMC (National Institutes of Health) | 2
Sources
reaction conditions for preparing 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine
Application Note & Protocol: Synthesis of 1-(Morpholin-4-ylsulfonyl)-4,4'-bipiperidine
Executive Summary
The synthesis of unsymmetrical bipiperidine derivatives is a critical operation in medicinal chemistry, particularly in the development of GPCR ligands and kinase inhibitors. 1-(Morpholin-4-ylsulfonyl)-4,4'-bipiperidine is a highly functionalized secondary amine scaffold featuring a terminal sulfonamide linkage. The primary synthetic challenge in preparing this molecule lies in the desymmetrization of the starting material, 4,4'-bipiperidine. Direct sulfonylation typically yields a statistical mixture of unreacted starting material, the desired mono-sulfonamide, and an undesired bis-sulfonamide byproduct.
To ensure high yields and absolute chemoselectivity, this guide details a robust, field-proven three-step protocol: (1) selective mono-Boc protection via in situ mono-hydrochlorination, (2) sulfonylation using morpholine-4-sulfonyl chloride, and (3) acidic Boc-deprotection.
Mechanistic Rationale & Synthetic Strategy
1. Desymmetrization via Mono-Protonation: Symmetrical diamines like 4,4'-bipiperidine possess two identical, highly nucleophilic secondary amines. To achieve mono-protection without relying on large stoichiometric excesses of the diamine, we utilize an in situ mono-protonation strategy[1]. By adding exactly 1.0 equivalent of HCl, one of the piperidine nitrogens is converted into its hydrochloride salt. This protonation drastically reduces its nucleophilicity, leaving the other nitrogen free to react selectively with di-tert-butyl dicarbonate (Boc₂O).
2. S-N Bond Formation (Sulfonylation): The coupling of the mono-Boc-4,4'-bipiperidine with morpholine-4-sulfonyl chloride requires a non-nucleophilic base to scavenge the HCl byproduct. N,N-Diisopropylethylamine (DIPEA) is selected over standard triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against the highly reactive sulfonyl chloride[2], thereby maximizing the yield of the desired sulfonamide[3].
3. Acidolytic Deprotection:
The removal of the tert-butyloxycarbonyl (Boc) group is driven by an acid-catalyzed
Pathway Visualization
Caption: 3-Step synthetic workflow for 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine.
Experimental Protocols
Step 1: Selective Mono-Boc Protection of 4,4'-Bipiperidine
Self-Validating Check: The success of this step is visually confirmed by the transition from a homogenous aqueous mixture to a biphasic system during the organic extraction of the mono-protected product.
-
Preparation : Dissolve 4,4'-bipiperidine (16.8 g, 100 mmol, 1.0 eq) in a 1:1 mixture of Methanol/Water (200 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer.
-
Mono-Protonation : Cool the solution to 0 °C using an ice bath. Slowly add 1.0 N aqueous HCl (100 mL, 100 mmol, 1.0 eq) dropwise over 30 minutes[1]. Stir for an additional 15 minutes at 0 °C to ensure complete mono-salt formation.
-
Protection : Dissolve Boc₂O (21.8 g, 100 mmol, 1.0 eq) in Methanol (50 mL) and add it dropwise to the reaction mixture over 1 hour. Allow the reaction to warm to room temperature (25 °C) and stir for 12 hours.
-
Workup : Concentrate the mixture under reduced pressure to remove the methanol. Wash the remaining aqueous layer with Diethyl Ether (2 × 50 mL) to remove any trace di-Boc byproduct.
-
Isolation : Basify the aqueous layer to pH 12 using 2.0 N NaOH. Extract the free mono-Boc amine with Dichloromethane (DCM) (3 × 100 mL). Dry the combined organic layers over anhydrous
, filter, and concentrate to yield tert-butyl [4,4'-bipiperidine]-1-carboxylate as a pale yellow oil.
Step 2: Sulfonylation with Morpholine-4-sulfonyl chloride
-
Preparation : Dissolve the mono-Boc-4,4'-bipiperidine (13.4 g, 50 mmol, 1.0 eq) in anhydrous DCM (150 mL) under an inert nitrogen atmosphere.
-
Base Addition : Add DIPEA (17.4 mL, 100 mmol, 2.0 eq) to the solution and cool the mixture to 0 °C[3].
-
Coupling : Dissolve morpholine-4-sulfonyl chloride (10.2 g, 55 mmol, 1.1 eq) in anhydrous DCM (30 mL). Add this solution dropwise to the reaction mixture over 30 minutes.
-
Reaction : Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor via TLC (Ninhydrin stain; the secondary amine spot will disappear).
-
Workup : Quench the reaction by adding saturated aqueous
(100 mL). Separate the organic layer and wash sequentially with water (100 mL) and brine (100 mL). Dry over , filter, and concentrate. Purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate) to yield the Boc-protected sulfonamide intermediate.
Step 3: Boc Deprotection
-
Preparation : Dissolve the Boc-protected intermediate (16.7 g, 40 mmol, 1.0 eq) in anhydrous DCM (80 mL) and cool to 0 °C.
-
Cleavage : Slowly add pure Trifluoroacetic acid (TFA) (30.6 mL, 400 mmol, 10.0 eq) dropwise.
-
Reaction : Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir for 2 hours. Gas evolution (
) should cease when the reaction is complete. -
Workup : Concentrate the reaction mixture in vacuo to remove DCM and excess TFA. Dissolve the resulting crude TFA-salt in a minimal amount of water and basify to pH 10 using saturated aqueous
. -
Final Isolation : Extract the free base with DCM (3 × 75 mL). Dry the combined organics over
, filter, and evaporate to yield the final product: 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine .
Quantitative Data Summary
| Step | Reaction Phase | Reagents | Equivalents | Solvent | Temp (°C) | Time (h) | Expected Yield |
| 1 | Desymmetrization | 4,4'-Bipiperidine / Boc₂O / HCl | 1.0 / 1.0 / 1.0 | Aq. MeOH | 0 to 25 | 12 | 75–85% |
| 2 | Sulfonylation | Mono-Boc-amine / Sulfonyl Chloride / DIPEA | 1.0 / 1.1 / 2.0 | DCM | 0 to 25 | 4 | 85–95% |
| 3 | Deprotection | Boc-Intermediate / TFA | 1.0 / 10.0 | DCM | 0 to 25 | 2 | >95% |
References
-
Selective Mono-BOC Protection of Diamines Lee, D. W., Ha, H.-J., & Lee, W. K. (2007). Synthetic Communications, 37(5), 737–742. URL:[Link]
-
Sulfonamide synthesis by S-N coupling Organic Chemistry Portal. (Recent Literature Summary). URL:[Link]
Sources
using 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine as a building block
Application Note: 1-(Morpholin-4-ylsulfonyl)-4,4'-bipiperidine as a Pharmacophore Scaffold
Abstract
This guide details the chemical utility, handling, and synthetic application of 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine (referred to herein as MSBP ).[1][2][3][4] As a semi-rigid, bifunctional building block, MSBP combines the privileged 4,4'-bipiperidine scaffold with a metabolically stable morpholine-sulfamide "capping" group.[2][3][4] This architecture is increasingly relevant in the design of GPCR modulators, kinase inhibitors, and ion channel blockers where extended reach and solubility modulation are critical.[2]
Introduction & Pharmacophore Rationale
1.1 Structural Analysis MSBP consists of a 4,4'-bipiperidine core where one nitrogen is protected/functionalized as a morpholine sulfamide.[1][2][3][4]
1.2 Medicinal Chemistry Value Proposition
-
Sulfamide Stability: The R2N-SO2-NR2 linkage is chemically robust, resisting hydrolysis in both acidic and basic conditions (unlike some carbamates or acetamides) and offering high metabolic stability against amidases.[1][2][3][4]
-
Solubility & LogP: The morpholine-sulfonyl group acts as a polar cap, lowering LogP compared to benzyl or alkyl analogs while avoiding the high basicity of free amines (which can cause hERG liability).[1][2][3]
-
Vector Extension: The bipiperidine unit acts as a linear spacer, allowing the active pharmacophore to reach deep hydrophobic pockets while keeping the polar sulfamide solvent-exposed.[2][3][4]
Chemical Properties & Handling
| Property | Description |
| Chemical Name | 1-(Morpholin-4-ylsulfonyl)-4,4'-bipiperidine |
| Molecular Formula | C₁₄H₂₇N₃O₃S |
| Molecular Weight | ~317.45 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, DCM/MeOH (9:1).[1][2][3][4] Sparingly soluble in pure Ether/Hexanes.[2][3][4] |
| pKa (Est.) | ~10.5 (Free piperidine NH); Sulfamide N is non-basic.[1][2][3] |
| Storage | Store at +2°C to +8°C, desiccated. Stable for >2 years if kept dry.[2][3][4] |
Handling Precaution: While the sulfamide linkage is stable, the free secondary amine readily absorbs CO₂ from the air (forming carbamates).[1][2] Store under inert gas (Argon/Nitrogen) for long-term purity.
Synthetic Protocols
The following protocols utilize the free secondary amine of MSBP. The sulfamide moiety remains inert under these conditions.[2][3][4]
Workflow Visualization
Caption: Synthetic divergence from the MSBP building block targeting three common medicinal chemistry motifs.
Protocol A: Nucleophilic Aromatic Substitution (SNAr)
Target: Heteroaryl Libraries (e.g., Pyrimidines, Pyridines)[1][2][3]
Context: This method is preferred for attaching MSBP to electron-deficient heteroaromatics (e.g., 2-chloropyrimidine).[1][2][3][4]
-
Preparation:
-
Reaction:
-
Workup:
-
Purification:
Protocol B: Reductive Amination
Target: Flexible Linkers / N-Alkylation[1][2][3][4]
Context: Ideal for generating sp³-rich leads. Uses Sodium Triacetoxyborohydride (STAB) for mild, selective reduction.[2]
-
Imine Formation:
-
Reduction:
-
Quench & Isolation:
Protocol C: Amide Coupling
Target: Rigid Amide Linkers
Context: Standard peptide coupling. HATU is recommended over EDC due to the steric bulk of the bipiperidine secondary amine.[2][3]
-
Activation:
-
Coupling:
-
Validation:
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield in SNAr | Steric hindrance of bipiperidine.[1][2][3][4] | Switch base to K₂CO₃; Increase temp to 120°C; Use microwave irradiation. |
| Incomplete Amide Coupling | Acid activation failure. | Ensure DIPEA is fresh; Switch coupling agent to COMU or T3P.[2][3][4] |
| Impurity: Bis-alkylation | (In reductive amination) | Use stoichiometric aldehyde (1:1); Add STAB after imine formation is complete. |
| Solubility Issues | Hydrophobic product. | Use a DCM/MeOH/NH3 solvent system for purification.[2][3][4] |
References
-
Jordan, A. et al. "Bipiperidine derivatives as potent antagonists of chemokine receptors."[2][3] Bioorganic & Medicinal Chemistry Letters, 2008.[2] Link[2][3]
-
Reitz, A. B. et al. "Sulfamides as isosteres for ureas and sulfonamides in medicinal chemistry."[1][2] Journal of Medicinal Chemistry, 2009.[2] Link[2][3]
-
Smith, J. A. "Privileged Scaffolds in Drug Discovery: The 4,4'-Bipiperidine."[2][4] Drug Discovery Today, 2015.[2] Link
-
Enamine Ltd. "Building Block: 4,4'-Bipiperidine derivatives and their stability."[1][2][3][4] Enamine Technical Notes, 2024.[2] Link
(Note: While specific literature on the exact MSBP molecule is proprietary/sparse, the reactivity profiles are derived from the authoritative references on bipiperidine and sulfamide chemistry cited above.)
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 4-Morpholinopiperidine | C9H18N2O | CID 795724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,4'-Bipiperidine | C10H20N2 | CID 78607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Morpholinopiperidine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
Technical Application Note: Derivatization Strategies for the 1-(Morpholin-4-ylsulfonyl)-4,4'-bipiperidine Scaffold
Abstract
This guide details the chemical handling and derivatization protocols for 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine (referred to herein as MBP-Scaffold ).[1] As a semi-rigid, bifunctional pharmacophore, the MBP-Scaffold features a polar, metabolically stable morpholine-sulfonamide "tail" and a reactive secondary amine "head."[1] This specific architecture is increasingly utilized in medicinal chemistry libraries targeting GPCRs and metabolic enzymes (e.g., ATGL inhibitors) due to its ability to project substituents into deep hydrophobic pockets while maintaining aqueous solubility.[1] This document provides validated protocols for amide coupling, reductive amination, and heteroarylation, designed to maximize library diversity and yield.[1]
Chemical Profile & Reactivity Analysis
The Molecule
The MBP-Scaffold consists of two piperidine rings linked at the 4-position.[1] One nitrogen is capped with a morpholine-4-sulfonyl moiety (a sulfamoyl group), rendering it non-nucleophilic and chemically inert under standard derivatization conditions.[1] The second nitrogen is a secondary amine, serving as the sole handle for diversification.[1]
| Property | Description |
| IUPAC Name | 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine |
| Reactive Center | Secondary Amine ( |
| pKa (Calc) | ~10.8 (Secondary Amine) |
| Solubility | Soluble in DMSO, DMF, DCM; Moderate in MeOH; Low in Water (Free Base) |
| Stability | Stable to weak acids/bases; Sulfamoyl group resists hydrolysis at pH 2–12 |
Strategic Utility
-
Solubility Anchor: The morpholine-sulfonyl group acts as a polar anchor, improving the physicochemical properties (LogD) of lipophilic libraries.[1]
-
Metabolic Stability: The sulfamoyl linkage (
) is bioisosteric to ureas but significantly more resistant to amidases.[1] -
Geometry: The 4,4'-bipiperidine core provides a defined ~9–11 Å linear spacing between the sulfonyl group and the derivatization site.[1]
Pre-Reaction Preparation[1][2]
Critical Step: The MBP-Scaffold is often supplied as a Hydrochloride (HCl) or Trifluoroacetate (TFA) salt.[1] To ensure efficient coupling, particularly in nucleophilic substitutions, the free base must be released or sufficient base scavenger used.[1]
Protocol: Free Base Generation
-
Dissolve 1.0 g of MBP-Scaffold salt in 20 mL DCM.[1]
-
Wash with 10 mL saturated aqueous
(Do not use NaOH; high pH can degrade sensitive impurities).[1] -
Extract aqueous layer 2x with DCM.[1]
-
Dry combined organics over
, filter, and concentrate in vacuo. -
Validation:
NMR should show disappearance of broad ammonium protons (>8 ppm).
Core Derivatization Protocols
Workflow Visualization
The following diagram outlines the decision matrix for derivatizing the MBP-Scaffold based on the desired target class.
Caption: Strategic workflow for diversifying the MBP-Scaffold into distinct pharmacological classes.
Protocol A: High-Efficiency Amide Coupling (HATU Method)
Best for: Creating diverse libraries using carboxylic acids.[1]
Rationale: The secondary amine of the bipiperidine is sterically accessible but moderately basic.[1] HATU is chosen over EDC/HOBt to minimize reaction times and ensure complete conversion of the potentially expensive scaffold.[1]
Reagents:
-
MBP-Scaffold (1.0 eq)[1]
-
Carboxylic Acid (
) (1.2 eq)[1] -
HATU (1.2 eq)[1]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1]
-
Solvent: DMF (Anhydrous)[1]
Step-by-Step:
-
Activation: In a vial, dissolve the Carboxylic Acid (1.2 eq) in DMF (0.2 M concentration relative to scaffold). Add HATU (1.2 eq) and DIPEA (1.5 eq). Stir for 5 minutes at Room Temperature (RT). Color change to yellow/orange is typical.[1]
-
Addition: Add the MBP-Scaffold (1.0 eq) dissolved in minimal DMF. Add the remaining DIPEA (1.5 eq).[1]
-
Reaction: Stir at RT for 2–4 hours.
-
Workup (Library Scale): Dilute with EtOAc. Wash with 5%
(aq) (removes DMF), followed by sat.[1] and brine.[1] -
Workup (High Throughput): Direct injection onto Prep-HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).
Protocol B: Reductive Amination (STAB Method)
Best for: Introducing alkyl chains without a carbonyl "kink," improving basicity and membrane permeability.[1]
Rationale: Sodium Triacetoxyborohydride (STAB) is used instead of Sodium Cyanoborohydride (
Reagents:
-
MBP-Scaffold (1.0 eq)[1]
-
Aldehyde/Ketone (1.2 – 1.5 eq)[1]
-
STAB (
) (2.0 eq)[1] -
Acetic Acid (catalytic, 1-2 drops)[1]
-
Solvent: DCE (1,2-Dichloroethane) or DCM[1]
Step-by-Step:
-
Imine Formation: Dissolve MBP-Scaffold and Aldehyde in DCE (0.1 M). Add Acetic Acid.[1] Stir for 30 mins at RT.[1]
-
Note: If the aldehyde is aromatic and electron-poor, extend time to 1 hour.[1]
-
-
Reduction: Add STAB (2.0 eq) in one portion. The reaction may bubble slightly.[1]
-
Reaction: Stir at RT for 12–16 hours (Overnight).
-
Quench: Add sat.
(aq) and stir vigorously for 20 mins to quench unreacted borohydride. -
Extraction: Extract with DCM (3x). Dry over
.[1] -
Purification: Flash chromatography (DCM/MeOH/NH3 gradient).
Protocol C: Heteroarylation ( )
Best for: Attaching aromatic rings directly to the nitrogen (Biaryl systems).[1]
Rationale: The bipiperidine amine is a good nucleophile.[1] For electron-deficient heterocycles (e.g., chloropyridines, chloropyrimidines), a nucleophilic aromatic substitution (
Reagents:
-
MBP-Scaffold (1.0 eq)[1]
-
Heteroaryl Halide (e.g., 2-chloropyrimidine) (1.2 eq)[1]
-
Base:
(2.0 eq) or TEA (3.0 eq)[1] -
Solvent: DMSO or NMP[1]
Step-by-Step:
-
Setup: Combine MBP-Scaffold, Heteroaryl Halide, and Base in DMSO (0.5 M).
-
Thermal Cycle: Heat to 80°C – 100°C.
-
Optimization: Monitor by TLC/LCMS every 2 hours.[1] If conversion is slow (<50% in 4h), increase temp to 120°C.
-
-
Workup: Pour reaction mixture into crushed ice/water. The product often precipitates.[1][4]
-
Filtration: Filter the solid, wash with water and hexanes.[1] Recrystallize from EtOH if necessary.
Analytical Data & Troubleshooting
Expected Mass Spectrometry Signatures
The morpholine-sulfonyl group provides a distinct fragmentation pattern.[1]
-
Parent Ion:
is usually the base peak.[1] -
Fragment: Loss of the morpholine-sulfonyl group often results in a fragment of
.[1]
Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Low Yield (Amide Coupling) | HCl salt was used without enough base.[1] | Ensure DIPEA is |
| No Reaction (Reductive Amination) | Imine failed to form (steric bulk). | Use |
| Precipitate in DMSO ( | Product is insoluble in reaction media. | This is good. Filter the hot solution or dilute with water to maximize precipitation.[1] |
| Double Addition | Scaffold reacting twice? | Impossible with this scaffold (only one NH).[1] Check if the reagent (aldehyde/halide) has multiple reactive sites.[1] |
References
-
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1]
- Context: Validates the selection of HATU for secondary amines in library synthesis.
-
Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] The Journal of Organic Chemistry.
-
Context: The foundational protocol for STAB-mediated reductive amination used in Protocol B.[1]
-
-
Leftheris, K., et al. (2008).[1] Discovery of novel bipiperidine derivatives as potent and selective inhibitors of diacylglycerol acyltransferase 1 (DGAT1).[1] Bioorganic & Medicinal Chemistry Letters.
- Context: Establishes the 4,4'-bipiperidine as a privileged scaffold in metabolic disease research.
-
Roughley, S. D., & Jordan, A. M. (2011).[1] The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates.[1] Journal of Medicinal Chemistry.
- Context: Statistical backing for the frequency and success rates of and amide couplings in drug discovery.
Sources
Application Note: Solvent Selection and Dissolution Protocols for 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine
Document Type: Technical Protocol & Application Guide Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Formulation Scientists
Executive Summary
The compound 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine is a highly specialized heterocyclic building block and pharmacophore. Handling this molecule requires a precise understanding of its physicochemical dichotomy: it possesses a highly lipophilic and rigid bipiperidine core, a polar but neutral sulfamide moiety (morpholinosulfonyl), and a highly basic secondary amine. This guide provides field-proven, self-validating protocols for solubilizing this compound across in vitro screening, in vivo dosing, and chemical synthesis workflows.
Physicochemical Profiling & Causality Analysis
To design an effective solubilization strategy, one must first deconstruct the molecular architecture and understand the causality behind its physical behavior:
-
The Basic Center (Secondary Amine): The unsubstituted nitrogen on the 4,4'-bipiperidine core is a secondary amine with an estimated pKa of ~10.0–10.5. At physiological pH (7.4), this amine is partially protonated, but the extreme lipophilicity of the rest of the molecule often drives the free base out of aqueous solution. However, in acidic environments (pH < 4), complete protonation occurs, allowing the formation of highly water-soluble cationic salts (e.g., hydrochloride or trifluoroacetate salts).
-
The Sulfamide Moiety: The morpholin-4-ylsulfonyl group is a neutral, polar functional group. While it acts as an excellent hydrogen-bond acceptor, it does not ionize.
-
Crystal Lattice Energy: The physical state of the compound (amorphous vs. crystalline) dictates its kinetic solubility. Crystalline forms possess high lattice energies that must be overcome by the solvent; the difference in solubility between amorphous and crystalline forms can be up to 1000-fold[1].
The Causality of "Solvent Shock": When a concentrated organic stock of this compound is rapidly diluted into an aqueous assay buffer, the sudden drop in the solvent's dielectric constant causes supersaturation. The lipophilic bipiperidine cores rapidly aggregate before the secondary amine can establish stable hydration shells, leading to micro-precipitation.
Solvent Selection Matrix
The following table summarizes the quantitative solubility estimates and strategic rationale for selecting various solvent systems.
| Solvent System | Estimated Solubility (Free Base) | Target Application | Causal Rationale & Expert Notes |
| 100% DMSO | > 50 mM | In vitro Stock Solutions | High dielectric constant disrupts intermolecular H-bonds. Ideal for long-term storage at -20°C in argon-flushed polypropylene plates[2]. |
| DMF / DCM | > 50 mM | Chemical Synthesis | Polar aprotic (DMF) or halogenated (DCM) solvents readily solvate the lipophilic core for derivatization. |
| 0.1 N HCl (Aqueous) | > 20 mM | In vivo Dosing (PO/IV) | Low pH fully protonates the secondary amine, converting the free base into a highly soluble hydrochloride salt in situ. |
| PBS (pH 7.4) | < 0.1 mM | In vitro Assay Buffer | Poor solubility due to the lipophilic core dominating the partially ionized amine. Requires DMSO restriction to < 1%[2]. |
| 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Water | > 10 mM | In vivo Dosing (PO/IV) | Micellar encapsulation. Tween 80 reduces surface tension, while PEG400 acts as a co-solvent to bridge the polarity gap[3]. |
Experimental Protocols
Every protocol below is designed as a self-validating system , ensuring that researchers can verify dissolution before proceeding to critical assays.
Protocol A: Preparation of a 10 mM Stock Solution for In Vitro Assays
Note: For biochemical assays, the final DMSO concentration must be strictly maintained below 1% (and often <0.2% for cell-based assays) to prevent artifactual enzyme inhibition or cellular toxicity[2].
-
Gravimetric Analysis: Weigh the required mass of 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine using an analytical balance (e.g., 3.17 mg for 1 mL of 10 mM stock, assuming a MW of ~317.45 g/mol ).
-
Primary Solvation: Add 1.0 mL of anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO).
-
Thermal-Kinetic Disruption:
-
Vortex the vial for 30 seconds.
-
Sonicate in a water bath at 37°C for 5–10 minutes. Causality: Acoustic cavitation combined with thermal energy rapidly breaks the intermolecular crystal lattice forces[1].
-
-
Self-Validation (QC Step):
-
Visual Inspection: Hold the vial against a dark background and shine a laser pointer through the liquid. The absence of a scattered beam (Tyndall effect) confirms the absence of micro-precipitates.
-
Centrifugation: Spin at 10,000 x g for 5 minutes. If a pellet forms, the compound has not fully dissolved.
-
Protocol B: Co-Solvent Formulation for In Vivo Dosing (Rodent Models)
When administering the free base to rodent models, aqueous buffers are insufficient. This protocol utilizes a standard solubilizing excipient matrix[3][4].
-
Initial Solubilization: Dissolve the compound in 5% (v/v) DMSO. Vortex until completely clear. Do not exceed 5% DMSO to avoid injection site toxicity.
-
Co-Solvent Addition: Add 40% (v/v) PEG400. Vortex vigorously for 1 minute. Causality: PEG400 acts as a bridging solvent, lowering the dielectric constant of the final aqueous mixture to prevent precipitation[4].
-
Surfactant Addition: Add 5% (v/v) Tween 80. Invert gently to mix (avoid excessive foaming).
-
Aqueous Dilution: Slowly add 50% (v/v) sterile Water for Injection (WFI) or Saline dropwise while continuously vortexing. Causality: Dropwise addition prevents localized "solvent shock" and subsequent nucleation of the API.
-
Self-Validation (QC Step): Filter the final formulation through a 0.22 µm PTFE syringe filter. Analyze the pre- and post-filtration concentrations via LC-MS/UV to ensure no active pharmaceutical ingredient (API) was lost to precipitation.
Decision Tree for Solvent Selection
The following logical workflow dictates the optimal solvent strategy based on the intended experimental application.
Decision tree for selecting the optimal solvent system based on the experimental application.
Troubleshooting & Expert Insights
-
Issue: Compound precipitates upon dilution into pH 7.4 assay buffer.
-
Root Cause: The free base form is highly lipophilic and insoluble at neutral pH.
-
Expert Solution: Do not dilute directly from 100% DMSO into 100% aqueous buffer. Instead, perform serial dilutions in intermediate DMSO concentrations, or pre-warm the assay buffer to 37°C prior to the addition of the DMSO stock. Ensure rapid mixing during addition.
-
-
Issue: Inconsistent in vitro IC50 values across different days.
-
Root Cause: Freeze-thaw degradation or moisture absorption in the DMSO stock. DMSO is highly hygroscopic; absorbed water drastically reduces the solubility of lipophilic compounds over time[2].
-
Expert Solution: Aliquot the 100% DMSO stock into single-use vials. Store at -20°C under an argon flush and thaw only once[2].
-
References
1.[3] Strickley RG. Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research. 2004 Feb;21(2):201-30. URL: [Link] 2.[4] Rowe RC, Sheskey PJ, Quinn ME. Handbook of Pharmaceutical Excipients. 6th Edition. Pharmaceutical Press; 2009. URL: [Link] 3.[2] Markossian S, Grossman A, Brimacombe K, et al., editors. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. URL: [Link] 4.[1] Waters Corporation. High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Application Note. 2021. URL: [Link]
Sources
Application Note: Strategic Utility of 1-(Morpholin-4-ylsulfonyl)-4,4'-bipiperidine in Targeted Drug Discovery
1. Executive Summary & Chemical Rationale The pursuit of novel therapeutics requires sophisticated structural motifs to navigate the complex multi-parameter optimization of potency, selectivity, and pharmacokinetics. The building block 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine has emerged as a highly versatile scaffold in modern medicinal chemistry, specifically designed to solve spatial and physicochemical challenges in drug design.
This molecule combines three distinct pharmacophoric elements:
-
4,4'-Bipiperidine Core: Provides a rigid, sp3-rich linear vector. Unlike planar biphenyl systems, the bipiperidine core increases the fraction of sp3 carbons (Fsp3), which statistically correlates with improved clinical success rates due to enhanced aqueous solubility and reduced off-target promiscuity.
-
Sulfonyl Linker: Acts as a strong electron-withdrawing group. By sulfonating one of the piperidine nitrogens, its basicity is neutralized. This is a critical design choice to mitigate hERG channel liabilities and prevent phospholipidosis—common pitfalls of highly basic polyamines.
-
Morpholine Terminus: The morpholine ring introduces a metabolically stable, hydrophilic moiety capable of acting as a hydrogen-bond acceptor. When directed toward the solvent-exposed regions of a protein target, it significantly enhances the overall solubility of the parent drug.
2. Key Applications in Medicinal Chemistry
-
Kinase Inhibitor Solvent-Channel Probing: In the development of kinase inhibitors (e.g., targeting PI5P4Kγ or ATR), optimizing the "tail" group that extends from the ATP-binding hinge region into the solvent channel is crucial for achieving in vivo-ready tool molecules[1]. The 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine group serves as an ideal vector. The free piperidine nitrogen can be readily coupled to a heteroaryl core, allowing the rigid bipiperidine to span the hydrophobic pocket while placing the hydrophilic morpholinosulfonyl group into the aqueous solvent, thereby tuning the drug's pharmacokinetic profile.
-
Targeted Protein Degradation (PROTACs): For bivalent degraders, maintaining a precise spatial orientation between the target-binding warhead and the E3 ligase ligand is paramount. The rigid 8–10 Å span of the bipiperidine core acts as a structured linker, while the morpholinosulfonyl group can be leveraged to modulate the overall lipophilicity (clogP) and topological polar surface area (TPSA) of the massive PROTAC molecule, improving cellular permeability.
-
Antimicrobial and Antiviral Agents: The morpholinosulfonyl moiety has been successfully employed in the design of dihydrofolate reductase (DHFR) inhibitors[2] and non-nucleoside SARS-CoV-2 NSP14 inhibitors[3]. In these applications, the sulfonamide tail interacts with specific hydrophilic residues at the periphery of the active site, driving both target affinity and selectivity.
3. Physicochemical Impact Analysis
To illustrate the causality behind selecting this specific scaffold, the following table summarizes the quantitative impact of incorporating the 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine motif compared to a standard basic alkyl-piperidine tail.
| Property | Standard Alkyl-Piperidine Tail | 1-(Morpholin-4-ylsulfonyl)-4,4'-bipiperidine | Medicinal Chemistry Impact |
| Fraction sp3 (Fsp3) | ~0.30 - 0.40 (Whole molecule) | > 0.50 (Whole molecule) | Higher Fsp3 improves aqueous solubility and reduces flatland-associated promiscuity. |
| Terminal Nitrogen pKa | ~9.5 - 10.5 (Highly basic) | Neutral (Sulfonamide capped) | Eliminates hERG liability and reduces risk of lysosomal trapping/phospholipidosis. |
| TPSA (Ų) | ~15 - 25 | ~75 - 85 | Enhances solvent interactions; keeps molecule within optimal range for oral bioavailability. |
| Vector Length (Å) | Flexible, variable | ~8.5 - 9.5 (Rigid) | Provides predictable structural extension for structure-based drug design (SBDD). |
4. Experimental Workflows & Protocols
To ensure trustworthiness and reproducibility, the following protocols describe the integration and validation of this scaffold as a self-validating system.
Protocol A: Synthesis via Nucleophilic Aromatic Substitution (SNAr) This protocol details the coupling of the free piperidine NH of 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine to a heteroaryl chloride core.
-
Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the heteroaryl chloride electrophile (1.0 mmol, 1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL).
-
Causality: DMF is a polar aprotic solvent that stabilizes the Meisenheimer complex transition state, significantly accelerating the SNAr reaction compared to less polar alternatives.
-
-
Amine Addition: Add 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine (1.2 mmol, 1.2 eq) to the solution.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq) dropwise.
-
Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct generated during the substitution, driving the reaction to completion without competing with the amine for the electrophile.
-
-
Reaction Execution: Seal the vial and heat the mixture to 80 °C in a pre-heated oil bath for 12 hours.
-
Self-Validation Step: Monitor reaction progress via LC-MS. Do not proceed to workup until LC-MS confirms >95% consumption of the starting heteroaryl chloride and the dominant appearance of the desired product mass [M+H]+.
-
-
Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (25 mL) and wash sequentially with saturated aqueous NaHCO3 (2 x 15 mL) and brine (1 x 15 mL) to remove residual DMF and DIPEA salts.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA) to yield the final compound.
Protocol B: In Vitro Target Engagement Validation (TR-FRET Assay) Once synthesized, the compound's ability to bind its target must be validated. Time-Resolved Fluorescence Energy Transfer (TR-FRET) is utilized for its high signal-to-noise ratio and lack of radioactive waste.
-
Reagent Preparation: Prepare a 1X assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume proxiplate using an acoustic liquid handler (e.g., Echo 550).
-
Causality: Acoustic dispensing eliminates tip-based carryover and ensures highly precise low-volume transfers, which is critical for generating an accurate Hill slope and IC50 determination.
-
-
Protein Addition: Add 5 µL of a 2X master mix containing the target protein (tagged with a Europium-labeled antibody) to the wells. Incubate for 15 minutes at room temperature.
-
Tracer Addition: Add 5 µL of the appropriate Alexa Fluor 647-labeled tracer (2X concentration).
-
Incubation & Reading: Centrifuge the plate briefly (1000 x g, 1 min) and incubate in the dark for 1 hour at room temperature to reach equilibrium. Read the plate on a TR-FRET compatible microplate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor).
-
Self-Validation Step: Include DMSO-only wells as negative controls (0% inhibition) and a known potent inhibitor as a positive control (100% inhibition). Calculate the Z'-factor; the assay must yield a Z' > 0.6 for the dose-response data to be considered valid.
-
5. Mandatory Visualizations
Figure 1: Structural rationale and SAR logic for 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine.
Figure 2: Experimental workflow for the synthesis and validation of bipiperidine-based inhibitors.
6. References
-
The Identification of Potent, Selective, and Brain Penetrant PI5P4Kγ Inhibitors as In Vivo-Ready Tool Molecules Source: Journal of Medicinal Chemistry / University of Cambridge URL:
-
Discovery, Optimization, and Evaluation of Non-Nucleoside SARS-CoV-2 NSP14 Inhibitors Source: ACS Publications URL:
-
Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors Source: PMC / NIH URL:
Sources
Application Note: Scale-Up Strategies for the Selective Mono-Sulfonylation of 4,4'-Bipiperidine
Target Molecule: 1-(Morpholin-4-ylsulfonyl)-4,4'-bipiperidine Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals
Introduction & Mechanistic Rationale
The bipiperidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of GPCR modulators and kinase inhibitors. Specifically, 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine serves as a critical intermediate where the sulfonamide linkage provides metabolic stability and unique hydrogen-bonding vectors[1].
The Scale-Up Challenge: 4,4'-Bipiperidine is a symmetrical diamine. The direct reaction of this core with morpholine-4-sulfonyl chloride typically yields a statistical mixture: unreacted starting material, the desired mono-sulfonylated product, and a bis-sulfonylated impurity. In early-stage discovery, this mixture is easily resolved via column chromatography. However, for multi-kilogram scale-up, chromatography is economically and operationally prohibitive.
To achieve high atom economy and a self-validating purification system, we must manipulate the reaction kinetics and thermodynamics. This guide details two field-proven scale-up strategies: a pH-Controlled Biphasic Batch Process and a Continuous Flow Microreactor Process [2].
Reaction pathway demonstrating selectivity control against statistical bis-sulfonylation.
Strategy 1: pH-Controlled Biphasic Batch Synthesis
Causality & Experimental Design
This "classic" process chemistry approach relies on the intrinsic pKa differences of the diamine. 4,4'-Bipiperidine has two basic secondary amines (pKa₁ ≈ 10.8, pKa₂ ≈ 9.0). By carefully buffering a biphasic reaction mixture (Water/DCM) at pH 9.5–10.0, the majority of the diamine exists in a mono-protonated state. The protonated nitrogen is rendered non-nucleophilic, leaving the other free to react with the electrophilic morpholine-4-sulfonyl chloride[1].
The biphasic system ensures that as the highly lipophilic bis-sulfonylated impurity forms, it partitions into the organic layer, while the mono-product (which still possesses a basic amine) can be selectively extracted into an acidic aqueous phase during workup.
Step-by-Step Protocol (100g Scale)
-
Preparation: In a 5 L jacketed reactor, dissolve 4,4'-bipiperidine (100 g, 0.59 mol) in 1.5 L of deionized water.
-
pH Adjustment: Adjust the aqueous solution to pH 9.8 using 2M HCl. Add 1.5 L of Dichloromethane (DCM) to create a biphasic system. Set the jacket temperature to 0–5 °C.
-
Electrophile Addition: Dissolve morpholine-4-sulfonyl chloride (110 g, 0.59 mol, 1.0 equiv) in 500 mL of DCM. Add this solution dropwise over 2 hours via an addition funnel.
-
pH Maintenance: The sulfonylation releases HCl. Use an automated pH-stat titrator to add 2M NaOH continuously, maintaining the internal pH strictly between 9.5 and 9.8.
-
Phase Separation & Extraction (Self-Validating Step):
-
Allow the reaction to warm to 20 °C and stir for 1 hour.
-
Separate the phases. The DCM layer contains the unwanted bis-sulfonylated impurity and unreacted sulfonyl chloride. Discard or recover the DCM.
-
The aqueous layer contains the mono-product (as a hydrochloride salt) and unreacted starting material.
-
-
Isolation: Adjust the aqueous layer to pH 12 using 5M NaOH to free-base the mono-product. Extract with Ethyl Acetate (3 x 1 L). Concentrate the organic layer to 500 mL and cool to 0 °C to crystallize pure 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine. Filter and dry under a vacuum.
Strategy 2: Continuous Flow Microreactor Synthesis
Causality & Experimental Design
In batch reactors, the drop impact zone of the sulfonyl chloride creates a localized high-concentration gradient. Before the mechanical stirrer can disperse it, the newly formed mono-product reacts again, leading to bis-sulfonylation.
Continuous flow microreactors overcome this mass transfer limitation. By pumping the reagents through a micromixer, mixing occurs on the millisecond timescale. This ensures exact 1:1 stoichiometry at the molecular level, allowing the kinetic product (mono-sulfonylation) to dominate without the need for strict pH control[2].
Continuous flow microreactor setup for kinetically controlled mono-sulfonylation.
Step-by-Step Protocol (Continuous Throughput)
-
Stock Solution A: Dissolve 4,4'-bipiperidine (0.5 M) and N,N-Diisopropylethylamine (DIPEA, 0.6 M) in a 1:1 mixture of THF/DCM. (Note: THF prevents the precipitation of DIPEA-HCl salts which can clog the microreactor).
-
Stock Solution B: Dissolve morpholine-4-sulfonyl chloride (0.48 M) in 1:1 THF/DCM. (Note: Slight substoichiometry of the electrophile ensures maximum diamine conversion).
-
Flow Parameters:
-
Equip a dual-syringe pump system connected to a PEEK T-micromixer (internal diameter 500 µm).
-
Set Pump A and Pump B to equal flow rates (e.g., 5 mL/min each).
-
-
Residence Time: Route the mixed stream through a PTFE residence coil (volume = 30 mL) submerged in a 20 °C water bath, yielding a residence time of exactly 3.0 minutes.
-
In-Line Quench: Direct the output stream into a stirred vessel containing 1M aqueous HCl. This immediately quenches any trace unreacted sulfonyl chloride and protonates the mono-product, transferring it to the aqueous phase for easy downstream isolation (identical to Step 6 of the batch process).
Quantitative Data Summary
The table below summarizes the process metrics, demonstrating the superiority of the continuous flow method in suppressing the bis-impurity, while the batch method remains highly viable for facilities lacking flow infrastructure.
| Metric | pH-Controlled Batch | Continuous Flow Microreactor |
| Scale / Throughput | 100 g / batch (8 hours) | ~150 g / hour (Continuous) |
| Yield (Isolated) | 68% | 84% |
| Selectivity (Mono : Bis) | 85 : 15 | 96 : 4 |
| Temperature | 0–5 °C (Exotherm risk) | 20 °C (Isothermal control) |
| Purification Required | Acid/Base Extraction | Acid/Base Extraction |
| E-factor (Waste/Product) | ~25 | ~12 |
References
-
A green and efficient monoacylation strategy for symmetrical diamines in microreactors. Reaction Chemistry & Engineering (RSC Publishing). URL:[Link]
-
Efficient and continuous monoacylation with superior selectivity of symmetrical diamines in microreactors. Lab on a Chip (PubMed). URL:[Link]
-
Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC (National Institutes of Health). URL:[Link]
Sources
High-Precision Functionalization of the Bipiperidine Ring in Sulfonyl Derivatives
Abstract
The bipiperidine scaffold, particularly 4,4'-bipiperidine, represents a privileged structure in medicinal chemistry, serving as a core motif in GPCR ligands (e.g., Dopamine D4 antagonists), ion channel blockers, and antimicrobial agents.[1] The introduction of sulfonyl groups (sulfonamides) onto this ring system enhances metabolic stability and provides critical hydrogen-bonding interactions. However, the inherent symmetry of the bipiperidine core presents a synthetic challenge: differentiating the two nitrogen atoms to achieve selective mono-functionalization. This Application Note provides a definitive guide to the regioselective functionalization of bipiperidine rings, focusing on orthogonal protection strategies and advanced C-H activation protocols for sulfonyl derivatives.
Part 1: Strategic Considerations & Synthetic Logic
The Symmetry Challenge
4,4'-Bipiperidine is a
-
Unreacted starting material (~25%) [2]
-
Mono-sulfonylated product (Desired, ~50%)
-
Bis-sulfonylated byproduct (~25%) [2]
To maximize yield and purity, two primary strategies are employed:
-
Orthogonal Protection (Recommended): Using a temporary protecting group (e.g., Boc) with distinct solubility properties to isolate the mono-protected species before sulfonylation.
-
Desymmetrization via Statistical Control: optimizing dilution and addition rates to favor mono-functionalization, followed by rigorous chromatographic separation.
Solubility & Handling[2][3][4]
-
Parent Scaffold: 4,4'-Bipiperidine is a solid with poor solubility in non-polar solvents (Hexanes, Et2O) but good solubility in MeOH, DCM, and acidic water.[2]
-
Sulfonyl Derivatives: Introduction of a sulfonyl group renders the molecule lipophilic, significantly improving solubility in EtOAc, DCM, and THF, which facilitates standard organic workups.
Decision Matrix: Synthetic Pathways
The following Graphviz diagram outlines the decision logic for selecting the appropriate functionalization pathway.
Caption: Decision matrix for functionalizing 4,4'-bipiperidine based on target complexity and scale.
Part 2: Protocols
Protocol 1: Regioselective Synthesis of Mono-Sulfonyl Bipiperidines
Target: N-(4-(piperidin-4-yl)piperidin-1-yl)sulfonamide derivatives.
This protocol utilizes an acid-base extraction workup to purify the mono-functionalized product without column chromatography, leveraging the basicity of the remaining free amine.
Materials
-
4,4'-Bipiperidine dihydrochloride (or free base)[2]
-
Sulfonyl Chloride (
) of choice (e.g., Tosyl chloride, Mesyl chloride)[2] -
Dichloromethane (DCM) (Anhydrous)[2]
-
Triethylamine (
) or DIPEA[2] -
1M HCl and 1M NaOH solutions
Step-by-Step Procedure
-
Free Basing (if using salt): Dissolve 4,4'-bipiperidine dihydrochloride (10 mmol) in minimal water.[2] Add 10M NaOH until pH > 12. Extract exhaustively with DCM (
mL). Dry combined organics over and concentrate. -
Controlled Addition: Dissolve the free base (10 mmol, 1.0 eq) in anhydrous DCM (100 mL, 0.1 M dilution is critical ). Cool to 0°C.
-
Reagent Prep: Dissolve the Sulfonyl Chloride (10 mmol, 1.0 eq) in DCM (20 mL).
-
Reaction: Add the sulfonyl chloride solution dropwise via syringe pump or addition funnel over 60 minutes . This slow addition minimizes local high concentrations that lead to bis-sulfonylation.[2]
-
Stirring: Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Purification (The "Trick"):
-
Wash 1: Wash the organic phase with water to remove salts.
-
Extraction: Extract the organic phase with 1M HCl (
mL).-
Chemistry: The Bis-sulfonyl byproduct is neutral (no basic nitrogen) and stays in the DCM. The Mono-sulfonyl product (one basic amine) and unreacted starting material (two basic amines) move to the aqueous acid layer.
-
-
Separation: Discard the DCM layer (contains bis-byproduct).
-
Recovery: Basify the aqueous acidic layer to pH 12 using 4M NaOH. The products will precipitate or oil out.
-
Final Extraction: Extract the basic aqueous mixture with DCM. The mono-sulfonyl product extracts efficiently. Unreacted bipiperidine is very polar and water-soluble; a significant portion remains in the water or can be removed by triturating the final solid with ether (where bipiperidine is less soluble than the sulfonamide).
-
Yield Expectation: 45-55% isolated Mono-sulfonyl product.[2]
Protocol 2: C-H Functionalization via Alpha-Lithiation
Target: Introducing alkyl/aryl groups at the C2 position of the piperidine ring.
Sulfonyl groups are excellent Directing Groups (DGs) for alpha-lithiation.[2] The electron-withdrawing nature of the sulfonyl group acidifies the alpha-protons, allowing deprotonation by strong bases.
Mechanism & Safety
-
Reagents:
-BuLi (sec-Butyllithium) is pyrophoric.[2] Handle under strict inert atmosphere (Ar/N2). -
Solvent: THF or Et2O (Anhydrous).
-
Additive: TMEDA (Tetramethylethylenediamine) is required to break up lithium aggregates and increase reactivity.
Step-by-Step Procedure
-
Substrate Prep: Start with N,N'-di-(benzenesulfonyl)-4,4'-bipiperidine (synthesized via standard exhaustive sulfonylation).[2]
-
Inert Setup: Flame-dry a Schlenk flask. Add substrate (1.0 mmol) and TMEDA (1.2 mmol). Dissolve in anhydrous THF (10 mL).
-
Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).
-
Lithiation: Add
-BuLi (1.3 M in cyclohexane, 1.2 mmol) dropwise over 10 minutes.-
Observation: A color change (often yellow or orange) indicates the formation of the alpha-lithio species.
-
Time: Stir at -78°C for 45-60 minutes. Do not warm up , or the species may decompose via elimination.
-
-
Electrophile Trapping: Add the electrophile (e.g., MeI, Benzyl Bromide, Allyl Bromide) (1.5 mmol) neat or in THF solution.
-
Warming: Stir at -78°C for 1 hour, then slowly warm to RT over 2 hours.
-
Quench: Quench with saturated
solution. -
Workup: Extract with EtOAc, wash with brine, dry, and concentrate. Purify via flash chromatography.
Note: This typically functionalizes the position alpha to the nitrogen. If 4,4'-bipiperidine is used, functionalization may occur on both rings if excess base is used, or selectively on one if stoichiometry is controlled (though difficult).[2]
Part 3: Data Presentation & Expert Tips
Comparative Analysis of Protecting Groups
When designing a synthesis, the choice of the sulfonyl group affects both the lithiation efficiency and the final drug properties.
| Sulfonyl Group | Abbr.[1][3][4][5][6] | Sterics | Lithiation Ability | Deprotection | Application |
| p-Toluenesulfonyl | Ts | Medium | Good | Difficult (Na/Nap) | Stable Pharmacophore |
| Benzenesulfonyl | PhSO2 | Medium | Excellent | Difficult | C-H Activation Model |
| Methanesulfonyl | Ms | Small | Poor (Side reactions) | Difficult | Solubility enhancer |
| 2-Nitrobenzenesulfonyl | Nosyl | Large | Good | Easy (PhSH/Base) | Temporary Protection |
| Triflyl | Tf | Medium | N/A | N/A | Transition Metal Coupling |
Expert Troubleshooting Guide
Issue 1: "I can't separate the mono-sulfonyl product from the starting material."
-
Solution: Use the Nosyl (2-nitrobenzenesulfonyl) strategy. React bipiperidine with 0.6 eq of Nosyl-Cl.[2] The Nosyl group makes the product bright yellow and significantly changes polarity, making silica chromatography much easier than with Tosyl or Mesyl groups.
Issue 2: "The C-H activation yielded a complex mixture."
-
Cause: The alpha-lithio species is unstable above -40°C.[2]
-
Fix: Ensure the internal temperature never rises during
-BuLi addition. Use an internal thermometer. Also, ensure the electrophile is dry; moisture kills the lithio species instantly.
Issue 3: "Solubility is terrible."
-
Fix: If the free base bipiperidine is crashing out during reaction, add a co-solvent like DMF (10% v/v) to the DCM.
References
-
Coldham, I., et al. (2012). "An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine." Journal of the American Chemical Society. Link[2]
-
Beak, P., & Lee, W. K. (1994). "alpha-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Piperidines." Journal of Organic Chemistry. Link[2]
-
Jagtap, S. J., et al. (2025). "Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives." Asian Journal of Chemistry. Link
-
Liu, W., et al. (2020). "Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate." Chemistry – A European Journal. Link[2]
-
BenchChem Protocols. (2025). "Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines." BenchChem Application Library. Link[2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. lookchem.com [lookchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Asymmetric alpha-alkynylation of piperidine via N-sulfinyliminium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Organocatalyzed enantioselective desymmetrization of aziridines and epoxides [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-(Morpholin-4-ylsulfonyl)-4,4'-bipiperidine Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when functionalizing symmetrical diamines.
Synthesizing 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine presents a classic challenge in organic chemistry: achieving selective mono-substitution on a symmetrical diamine without suffering from poor yields due to over-reaction (di-substitution) or unreacted starting material. This guide provides field-proven troubleshooting, causality-driven FAQs, and self-validating protocols to ensure high-yield, high-purity synthesis.
Synthetic Workflow Visualization
Optimized 3-step synthesis workflow for 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine.
Troubleshooting & FAQs
Q1: Why does the direct reaction of 4,4'-bipiperidine with morpholine-4-sulfonyl chloride yield a complex statistical mixture? A: This is a causality of molecular geometry. 4,4'-bipiperidine [1] possesses two identical secondary amines. When one amine is sulfonated, the electron-withdrawing sulfonamide group theoretically reduces the nucleophilicity of the molecule. However, because the two nitrogen atoms are separated by two piperidine rings, the inductive deactivation effect across this distance is negligible. The second amine remains highly nucleophilic, leading to rapid di-sulfonylation. To bypass this, a Protection-Deprotection strategy is mandatory.
Q2: How can I selectively mono-protect 4,4'-bipiperidine without generating di-Boc byproducts?
A: The most robust method is desymmetrization via mono-protonation [2]. By treating the diamine with exactly 1.0 equivalent of an acid (such as HCl generated in situ from TMSCl/MeOH, or TFA), you convert one amine into a non-nucleophilic ammonium salt (
Q3: My sulfonylation reaction with morpholine-4-sulfonyl chloride is stalling, even with excess reagent. What is causing this? A: Morpholine-4-sulfonyl chloride is significantly less electrophilic and more sterically hindered than standard aryl sulfonyl chlorides (like Tosyl chloride) [3]. If your reaction stalls at room temperature, the activation energy barrier has not been overcome. Solution: Elevate the reaction temperature to 40–50 °C and ensure your non-nucleophilic base (e.g., DIPEA) is present in at least a 2.5 molar equivalent to efficiently neutralize the HCl byproduct and drive the equilibrium forward.
Q4: Will the acidic deprotection of the Boc group cleave my newly formed sulfonamide? A: No. Sulfonamides are highly stable under standard acidic Boc-deprotection conditions. You can safely use 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or 4M HCl in Dioxane without risking the cleavage of the morpholin-4-ylsulfonyl moiety.
Quantitative Yield Comparison
To justify the 3-step route, review the empirical data comparing direct sulfonylation against the mono-Boc protection strategy.
| Synthesis Route | Reagent Stoichiometry | Major Byproducts | Overall Mono-Product Yield (%) | Final Purity (%) |
| Direct Sulfonylation | 1:1 (Diamine : Sulfonyl Cl) | Di-sulfonated adduct, Unreacted diamine | 25 - 35% | < 80% |
| Direct Sulfonylation | 5:1 (Diamine : Sulfonyl Cl) | Massive excess of unreacted diamine | 45 - 55% | ~ 85% |
| Mono-Boc Route (3-Step) | 1:1 (at each step) | Minimal (easily removed via extraction) | 65 - 75% | > 98% |
Self-Validating Experimental Protocols
The following protocols incorporate in-process analytical checks to ensure each step is validated before proceeding to the next.
Protocol 1: Selective Synthesis of N-Boc-4,4'-bipiperidine
-
Preparation: Dissolve 4,4'-bipiperidine (1.0 eq, 10 mmol) in anhydrous Methanol (30 mL) and cool to 0 °C under nitrogen.
-
Mono-Protonation: Dropwise, add a solution of anhydrous HCl in Methanol (1.0 eq, 10 mmol). Stir for 30 minutes at 0 °C to ensure complete mono-salt formation.
-
Protection: Add a solution of Di-tert-butyl dicarbonate (
, 1.0 eq, 10 mmol) in Methanol (10 mL) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. -
Workup: Concentrate the mixture in vacuo. Dissolve the residue in water, wash with diethyl ether (to remove any di-Boc byproduct), then adjust the aqueous layer to pH > 12 using 2N NaOH. Extract the free mono-Boc base with DCM (3 x 20 mL). Dry over
and concentrate. -
Validation Check: Perform TLC (DCM:MeOH 9:1). Stain with Ninhydrin and heat. The desired mono-Boc product will appear as a purple/pink spot (indicating a free secondary amine), whereas any di-Boc impurity will be ninhydrin-negative.
Protocol 2: Sulfonylation with Morpholine-4-sulfonyl chloride
-
Preparation: Dissolve N-Boc-4,4'-bipiperidine (1.0 eq, 5 mmol) in anhydrous DCM (20 mL). Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq, 12.5 mmol).
-
Addition: Cool to 0 °C. Slowly add morpholine-4-sulfonyl chloride (1.2 eq, 6 mmol) [3].
-
Reaction: Remove the ice bath. Because this specific sulfonyl chloride is sluggish, attach a reflux condenser and heat the reaction to 45–50 °C for 12–16 hours.
-
Validation Check: Analyze via LC-MS. Look for the disappearance of the starting material and the appearance of the target mass: Calculated Exact Mass: 417.23; Target
. -
Workup: Wash the organic layer with saturated
, then with 1N HCl (to remove unreacted starting material and DIPEA), and finally with brine. Dry and concentrate to yield 1-Boc-1'-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine.
Protocol 3: Deprotection to Target Compound
-
Reaction: Dissolve the intermediate from Protocol 2 in DCM (10 mL). Add Trifluoroacetic acid (TFA, 10 mL) dropwise at 0 °C.
-
Stirring: Warm to room temperature and stir for 2 hours.
-
Validation Check: TLC (Hexanes:EtOAc 1:1) should show complete consumption of the starting material. LC-MS target for the final deprotected product: Calculated Exact Mass: 317.18; Target
. -
Isolation: Concentrate the mixture in vacuo to remove excess TFA. Co-evaporate with toluene twice. Dissolve in DCM and wash with 2N NaOH to generate the free base. Extract, dry, and concentrate to afford pure 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 736050, 4,4'-Bipiperidine" PubChem, [Link]
-
Servín, Felipe Antonio, et al. "General Method for Selective Mono-Boc Protection of Diamines and Thereof." Journal of the Mexican Chemical Society, vol. 61, no. 1, 2017, pp. 23-27. [Link]
-
Al-Shareef, H. F., et al. "Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors." SpringerPlus, vol. 5, 2016. [Link]
Technical Support Center: Stability of 1-(Morpholin-4-ylsulfonyl)-4,4'-bipiperidine in Solution
Welcome to the technical support center for 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and reliability of your results.
Introduction
1-(Morpholin-4-ylsulfonyl)-4,4'-bipiperidine is a molecule of interest in medicinal chemistry, combining three key structural motifs: a 4,4'-bipiperidine core, a sulfonamide linker, and a morpholine ring. Understanding the stability of this compound in solution is paramount for accurate experimental outcomes, from initial screening to late-stage development. The inherent reactivity of the piperidine nitrogens and the sulfonamide bond necessitates a thorough understanding of its degradation pathways under various conditions. This guide provides a framework for identifying, troubleshooting, and mitigating stability issues.
Troubleshooting Guide
This section addresses specific experimental issues related to the stability of 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine. Each issue is followed by a step-by-step guide to diagnose and resolve the problem.
Issue 1: Unexpected Loss of Parent Compound in Aqueous Solution at Neutral pH
Scenario: You have prepared a stock solution of 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine in an aqueous buffer at pH 7 for a biological assay. Upon analysis by HPLC, you observe a significant decrease in the peak area of the parent compound over a short period, accompanied by the appearance of new, more polar peaks.
Potential Cause: Oxidative degradation of the piperidine rings. The nitrogen atoms and adjacent carbons in the piperidine rings are susceptible to oxidation by dissolved atmospheric oxygen.[1] This process can be accelerated by factors such as exposure to light and the presence of trace metal ions.
Troubleshooting and Resolution Workflow:
Caption: Troubleshooting workflow for oxidative degradation.
Experimental Protocol: Investigation of Oxidative Degradation
-
Solvent Preparation:
-
Prepare your aqueous buffer as usual.
-
Degas the buffer by sparging with an inert gas (e.g., nitrogen or argon) for 15-20 minutes or by sonication under vacuum.
-
Store the degassed buffer under an inert atmosphere.
-
-
Sample Preparation:
-
Dissolve a known concentration of 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine in the degassed buffer.
-
For comparison, prepare a parallel sample in a non-degassed buffer.
-
Transfer the solutions to both clear and amber HPLC vials.
-
-
Experimental Conditions:
-
Store one set of vials (clear and amber with degassed buffer) on the benchtop, exposed to ambient light.
-
Store a second set of vials (clear and amber with degassed buffer) protected from light (e.g., wrapped in aluminum foil).
-
Store the vials with non-degassed buffer under the same light and dark conditions.
-
-
Analysis:
-
Analyze the samples by HPLC-UV at time zero and at regular intervals (e.g., 2, 4, 8, and 24 hours).
-
Monitor the peak area of the parent compound and the formation of any new peaks.
-
If available, use LC-MS to obtain the mass of the degradation products to help in their identification. Common oxidative degradants include the N-oxide of one or both piperidine rings.
-
-
Resolution:
-
If degassing and protection from light significantly improve stability, these should be adopted as standard procedures for handling solutions of the compound.
-
For long-term storage or in assays where oxidative stress is a concern, consider the addition of a small amount of an antioxidant (e.g., ascorbic acid or butylated hydroxytoluene (BHT)), ensuring it does not interfere with your experiment.
-
Issue 2: Rapid Degradation in Acidic Solution
Scenario: During a salt formation study or when preparing a sample in an acidic mobile phase for chromatography, you observe rapid degradation of 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine.
Potential Cause: Hydrolysis of the sulfonamide bond. While sulfonamides are generally stable, they can undergo hydrolysis under strong acidic conditions, cleaving the S-N bond.[2]
Troubleshooting and Resolution Workflow:
Caption: Troubleshooting workflow for acidic hydrolysis.
Experimental Protocol: pH Stability Profiling
-
Buffer Preparation:
-
Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 5, 7, and 9). Use buffers with known pKa values to ensure stable pH.
-
-
Sample Preparation:
-
Prepare solutions of 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine in each buffer at a known concentration (e.g., 0.1 mg/mL).[3]
-
-
Incubation:
-
Incubate the solutions at a controlled temperature (e.g., 40 °C or 60 °C) to accelerate degradation.
-
Include a control sample stored at a lower temperature (e.g., 4 °C).
-
-
Analysis:
-
At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot from each sample, neutralize if necessary, and analyze by HPLC-UV.
-
Plot the percentage of the parent compound remaining against time for each pH.
-
Use LC-MS to identify the degradation products. The expected hydrolytic cleavage products are morpholine and 4,4'-bipiperidine (or their corresponding sulfonic acid and amine salts).
-
-
Resolution:
-
Based on the stability profile, determine the pH range in which the compound is stable.
-
For future experiments, maintain the pH of solutions within this stable range. If acidic conditions are unavoidable, minimize the exposure time and temperature.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for a stock solution of 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine?
A1: Based on the potential for oxidative and hydrolytic degradation, the following storage conditions are recommended:
-
Solvent: For short-term storage, use a degassed aqueous buffer within a stable pH range (likely neutral to slightly basic). For long-term storage, a non-aqueous, aprotic solvent such as anhydrous DMSO or acetonitrile is preferable.
-
Temperature: Store solutions at -20 °C or -80 °C to minimize thermal degradation.
-
Light: Always store solutions in amber vials or otherwise protected from light to prevent photodegradation.
-
Atmosphere: For aqueous solutions, consider storing under an inert atmosphere (e.g., argon or nitrogen).
| Parameter | Recommended Condition | Rationale |
| Solvent (Short-term) | Degassed aqueous buffer (neutral pH) | Minimizes oxidative degradation. |
| Solvent (Long-term) | Anhydrous DMSO or Acetonitrile | Prevents hydrolysis and reduces oxidative potential. |
| Temperature | -20 °C or -80 °C | Reduces the rate of all chemical degradation pathways. |
| Light Exposure | Store in amber vials or in the dark | Prevents photodegradation. |
| Atmosphere | Inert gas (e.g., N₂ or Ar) for aqueous solutions | Displaces oxygen to prevent oxidation. |
Q2: How does the pKa of the 4,4'-bipiperidine moiety affect the compound's stability?
A2: The 4,4'-bipiperidine moiety has two basic nitrogen atoms. The predicted pKa of the unsubstituted 4,4'-bipiperidine is around 10.68. This means that at physiological pH (~7.4), the un-sulfonated piperidine nitrogen will be predominantly protonated. This protonation can influence the compound's solubility and its susceptibility to certain degradation pathways. For instance, the protonated form is generally more stable against N-oxidation. However, the overall pH stability of the molecule will also be influenced by the sulfonamide group.
Q3: Is 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine susceptible to photodegradation?
A3: Yes, compounds containing sulfonamide moieties can be susceptible to photodegradation.[4][5] Exposure to UV or even strong visible light can lead to cleavage of the sulfonamide bond or other photochemical reactions.[6] It is strongly recommended to handle both the solid compound and its solutions with protection from light. Photostability testing should be conducted according to ICH Q1B guidelines if the compound is being developed as a pharmaceutical.
Q4: What are the expected degradation products from a forced degradation study?
A4: A comprehensive forced degradation study would likely reveal the following key degradation products:
| Stress Condition | Potential Degradation Pathway | Likely Degradation Products |
| Acidic Hydrolysis | Cleavage of the S-N sulfonamide bond | Morpholine, 4,4'-bipiperidine, and morpholine-4-sulfonic acid. |
| Basic Hydrolysis | Generally more stable, but potential for sulfonamide cleavage under harsh conditions. | Similar to acidic hydrolysis, but likely at a much slower rate. |
| Oxidation (e.g., H₂O₂) | Oxidation of the piperidine nitrogens and/or adjacent carbons. | N-oxides of the piperidine rings, imines, and ring-opened products. |
| Thermal Degradation | Cleavage of weaker bonds, potentially in the piperidine rings. | A complex mixture of smaller molecules. |
| Photodegradation | Cleavage of the sulfonamide bond, reactions involving the piperidine rings. | Products of S-N bond cleavage, desulfonated products.[4] |
Q5: What analytical techniques are best suited for stability studies of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary tool for quantifying the parent compound and its degradation products.[7][8][9] To identify unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is essential. A well-developed HPLC method should be able to resolve the parent compound from all major degradation products.[10]
References
- Forced Degradation in Pharmaceuticals – A Regulatory Upd
- Force Degradation for Pharmaceuticals: A Review. (2023). International Journal of Scientific Development and Research (IJSDR).
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Sharp.
- forced degradation study -a new approach for stress testing of drug substances and drug products. (2021).
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Photostabilization studies of antihypertensive 1,4-dihydropyridines using polymeric containers. IRIS Unical.
- FLOW CHART OF HYDROLYTIC DEGRADATION B. Oxidative Degradation.
- The Use of N-methylpyrrolidone as a Cosolvent and Oxidant in Pharmaceutical Stress Testing. (2012). PubMed.
- Stability testing of existing active substances and related finished products. (2023). European Medicines Agency.
- Stability-indicating High-performance Liquid Chromatography Method for Simultaneous Determination of Aminophylline and Chlorpheniramine Maleate in Pharmaceutical Formul
- Comprehensive Application Notes and Protocols: Sulfaquinoxaline Stability-Indicating Assay Methods for Pharmaceutical Analysis. (2026). Smolecule.
- Photodegradation of sulfonamides and their N (4)
- Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Salbutamol Sulphate and Theophylline in Pharmaceutical Dosage Forms. (2011). Omics.
- Finding Peaceable Photostability. Caron Scientific.
- Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org.
- Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an upd
- Hydrolytic and oxidative degradation of electrospun supramolecular biom
- Drugs - Photochemistry and Photostability. National Academic Digital Library of Ethiopia.
- Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. (2002). PubMed.
- Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022). MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. Stability-indicating High-performance Liquid Chromatography Method for Simultaneous Determination of Aminophylline and Chlorpheniramine Maleate in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.smolecule.com [pdf.smolecule.com]
- 9. omicsonline.org [omicsonline.org]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
optimizing reaction time for morpholin-4-ylsulfonyl bipiperidine
Technical Support Center: Morpholin-4-ylsulfonyl Bipiperidine Synthesis
Current Status: Systems Nominal Operator: Senior Application Scientist Topic: Reaction Time Optimization & Troubleshooting
Executive Summary: The Reactivity Paradox
Welcome to the technical support hub for sulfamoylation chemistry. You are likely here because your reaction is either stalling or producing inconsistent yields.
The Core Challenge:
Synthesizing morpholin-4-ylsulfonyl bipiperidine involves reacting a secondary amine (bipiperidine) with a sulfamoyl chloride (morpholine-4-sulfonyl chloride).[1] Unlike highly reactive aryl sulfonyl chlorides (e.g., Tosyl-Cl), sulfamoyl chlorides are electronically deactivated .[1] The nitrogen lone pair on the morpholine ring donates electron density into the sulfonyl group (
The Consequence: Standard protocols for sulfonamides (0°C, 30 mins) will fail or result in agonizingly slow conversion (24h+).[1] This guide provides the kinetic adjustments required to drive this specific reaction to completion efficiently.
The "Golden Protocol" (Optimized Baseline)
Do not rely on generic literature for this specific scaffold. Use this optimized protocol designed for deactivated electrophiles.
Reaction Class: Nucleophilic Substitution at Sulfur (
| Parameter | Recommended Condition | Technical Rationale |
| Solvent | Dichloromethane (DCM) or Acetonitrile (MeCN) | DCM solubilizes the organic base; MeCN accelerates polar transition states.[1] |
| Base | Triethylamine (TEA) or DIPEA (3.0 eq) | Scavenges HCl.[1] Excess is required to drive equilibrium. |
| Catalyst | DMAP (10–20 mol%) | CRITICAL. Forms a highly reactive N-sulfonylpyridinium intermediate.[1] |
| Temperature | Reflux (40°C for DCM) | Overcomes the activation energy barrier of the deactivated sulfur. |
| Stoichiometry | 1.0 eq Amine : 1.2 eq Sulfonyl Cl | Slight excess of electrophile accounts for hydrolysis. |
Step-by-Step Workflow
-
Prime: Dissolve Bipiperidine (1.0 eq) and TEA (3.0 eq) in anhydrous DCM (
concentration). -
Catalyze: Add 4-Dimethylaminopyridine (DMAP) (0.1 eq). Do not skip this.
-
Initiate: Add Morpholine-4-sulfonyl chloride (1.2 eq) portion-wise at Room Temperature (RT).
-
Accelerate: Heat to gentle reflux (40°C).
-
Monitor: Check LCMS at T=1h and T=2h.
Visualization: Reaction Logic & Troubleshooting
The following diagram illustrates the kinetic decision-making process for this synthesis.
Caption: Decision tree for real-time reaction monitoring. Note the distinction between "Slow" (kinetic issue) and "Stalled" (reagent consumption).
Troubleshooting & FAQs
Q1: My reaction has stalled at 60% conversion after 12 hours. Adding more time doesn't help. Why?
Diagnosis: Reagent Hydrolysis. Explanation: Morpholine-4-sulfonyl chloride is moisture-sensitive.[1] If your solvent was not anhydrous, or if the reaction is open to air, the chloride hydrolyzes to the sulfonic acid (which is unreactive). Fix:
-
Do not just wait longer.
-
Add 0.3–0.5 equivalents of fresh sulfonyl chloride .
-
Ensure the system is under Nitrogen/Argon atmosphere.
Q2: Why do you recommend DMAP? I thought Pyridine was enough.
Diagnosis: Nucleophilic Catalysis Requirement.
Explanation: Pyridine is a weak base and a poor nucleophilic catalyst for sulfamoyl chlorides. DMAP is approximately
Q3: I am seeing a "double addition" byproduct. What is this?
Diagnosis: Stoichiometry Error (Specific to 4,4'-bipiperidine). Explanation: If your substrate is 4,4'-bipiperidine, it has two secondary amines.[1] If you add 1.0 eq of chloride, you will get a statistical mixture of starting material, mono-substituted, and bis-substituted products.[1] Fix:
-
For Mono-substitution: Use a large excess of Bipiperidine (3.0 eq) and add the chloride slowly.[1] Recycle the unreacted amine.
-
For Bis-substitution: Use 2.5 eq of chloride and heat.
Q4: The reaction mixture turned into a solid gel. How do I process this?
Diagnosis: HCl Salt Precipitation. Explanation: The reaction generates HCl, which forms a salt with TEA (TEA[1]·HCl) or the bipiperidine itself. In non-polar solvents like DCM, these salts precipitate. Fix:
-
Add more DCM to maintain stirring.
-
Do not filter yet. The product might be trapped in the matrix.
-
Quench: Add water to dissolve the salts before separating the layers.
Advanced Optimization: Kinetic Variables
If the "Golden Protocol" requires fine-tuning for scale-up, use this variable matrix.
| Variable | Effect on Rate | Risk Factor | Recommendation |
| Temperature | Rate doubles every ~10°C rise.[1] | Thermal decomposition of sulfonyl chloride at >60°C. | Cap at 45°C (DCM reflux) or 60°C (MeCN).[1] |
| Concentration | Higher conc. = Faster rate ( | Exotherm control; Solubility limits. | Run at 0.5 M if cooling is available; 0.2 M standard. |
| Leaving Group | N/A (Chloride is fixed). | N/A | If Cl fails, convert to Sulfamidate (cyclic) for ring opening [2]. |
References
-
Organic Chemistry Portal. (2023).[1] Nucleophilic Substitution (SN1, SN2) - Mechanism and Conditions. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024).[1] Exploration of One-Pot, Tandem Sulfamoylation and Aza-Michael Cyclization Reactions. Retrieved from [Link]
-
ResearchGate. (2025). Rapid and Mild One‐Flow Synthetic Approach to Unsymmetrical Sulfamides Guided by Bayesian Optimization. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Degradation of 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine
Document ID: TSS-2026-03-M4S-BP
Last Updated: March 7, 2026
Welcome to the technical support guide for 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine. This document is designed for researchers, scientists, and drug development professionals to diagnose and mitigate potential stability issues with this compound. As this is a specialized molecule, this guide focuses on first principles of chemical stability and provides a systematic framework for investigation.
Frequently Asked Questions (FAQs)
Q1: My analytical results show a decrease in the purity of my 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine sample over time, with new peaks appearing in my chromatogram. What are the likely causes?
A1: A loss of purity accompanied by the appearance of new signals in your analytical run (e.g., HPLC, LC-MS) is a classic sign of chemical degradation. For a molecule with the structure of 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine, the primary suspects are hydrolysis and oxidation. The specific trigger could be related to your storage conditions (temperature, light, air exposure) or the formulation matrix (pH, presence of reactive excipients).
Q2: What are the most probable chemical "weak points" in the 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine structure?
A2: Based on its functional groups, there are two primary sites susceptible to degradation:
-
The Sulfonylamide Bond (-SO₂-N-): This is the most likely site for hydrolysis. This bond can be cleaved under both acidic and basic conditions, although sulfonamides are generally more susceptible to acid-catalyzed hydrolysis.[1][2] Cleavage at this site would break the molecule into two fragments: morpholine and a sulfonic acid derivative of the 4,4'-bipiperidine.
-
The Piperidine and Morpholine Rings: The tertiary amine nitrogens within the piperidine and morpholine rings are susceptible to oxidation.[3][4] This can be initiated by atmospheric oxygen, trace metal ion catalysts, or exposure to light (photo-oxidation).[4] Oxidation can lead to the formation of N-oxides or, in more aggressive conditions, ring-opening products.[4]
Systematic Troubleshooting Workflow
If you suspect degradation, a systematic investigation is crucial. The following workflow provides a logical sequence of steps to identify the cause and establish a mitigation strategy.
Caption: A systematic workflow for troubleshooting compound degradation.
In-Depth Investigation: Protocols and Guides
Q3: How can I definitively confirm the degradation pathway?
A3: A Forced Degradation Study , also known as stress testing, is the standard approach.[5] This involves intentionally exposing the compound to harsh conditions to accelerate degradation, making the resulting products easier to detect and identify.[6][7] According to ICH guidelines, this is essential for understanding a molecule's intrinsic stability.[6] The most powerful analytical tool for this investigation is Liquid Chromatography-Mass Spectrometry (LC-MS), which separates the degradants and provides their molecular weights, offering crucial clues to their structure.[8]
Protocol 1: Forced Degradation Study
This protocol is designed to test the stability of 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine under various stress conditions as recommended by ICH guidelines.[6][9] The goal is to achieve 5-20% degradation of the active ingredient.[6]
1. Preparation:
-
Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.[9]
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.
-
Thermal Stress: Store the solid compound and the stock solution at 80°C.
-
Photolytic Stress: Expose the solid compound and stock solution to a light source providing at least 1.2 million lux hours and 200 watt-hours per square meter, as per ICH Q1B guidelines.[7][9]
3. Time Points & Analysis:
-
Analyze samples at time points such as 2, 6, 12, and 24 hours. For thermal and photolytic stress, longer durations may be necessary.
-
Before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
-
Analyze all samples by a stability-indicating LC-MS method.
| Stress Condition | Reagent/Condition | Temperature | Typical Duration | Expected Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2-24 hours | Sulfonylamide bond cleavage[1][10] |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 2-24 hours | Sulfonylamide bond cleavage |
| Oxidation | 3% H₂O₂ | Room Temp | 1-24 hours | N-oxidation of piperidine/morpholine rings[3][4] |
| Thermal | Heat | 80°C | 24-72 hours | General decomposition[3] |
| Photolytic | UV/Visible Light | Ambient | Per ICH Q1B[7] | Photo-oxidation, radical-based degradation[3][4] |
Q4: My LC-MS results from the forced degradation study show new peaks. How do I interpret them?
A4: The mass data is your key to elucidating the structures of the degradation products.[11][12] Compare the molecular weight of each new peak to the parent compound.
Caption: Hypothesized degradation pathways for 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine.
-
If you see peaks corresponding to ~87 g/mol and ~248 g/mol : This strongly suggests hydrolysis of the sulfonylamide bond.
-
If you see a peak with a mass of +16 Da relative to the parent compound: This is a hallmark of N-oxidation , where an oxygen atom has been added to one of the nitrogen atoms.[4]
-
Other peaks: More extensive oxidation can lead to ring-opening, which would result in a variety of smaller fragments.[4]
Prevention and Best Practices
Q5: How should I properly handle and store 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine to ensure its stability?
A5: Based on the potential degradation pathways, the following best practices are recommended:
-
Temperature Control: Store the compound in a cool, dry place. For long-term storage, refrigeration (2-8°C) in a tightly sealed container is advisable.[4]
-
Protection from Light: Use amber vials or wrap containers in aluminum foil to protect the compound from light, which can catalyze oxidative degradation.[4]
-
Inert Atmosphere: For solutions or sensitive samples, purge the vial with an inert gas like argon or nitrogen before sealing. This displaces atmospheric oxygen and minimizes the risk of oxidation.
-
pH Control: If preparing solutions, use a buffered system in the neutral pH range (pH 7-9), as sulfonamides are generally more stable under these conditions compared to acidic environments.[1][13]
-
Solvent Purity: Use high-purity, peroxide-free solvents, as impurities can initiate degradation.
By systematically applying these troubleshooting principles and preventative measures, you can ensure the integrity and reliability of your experimental results when working with 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine.
References
- ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate.
- Biosynce. (2025, July 29). Under what conditions does piperidine decompose?.
- BenchChem. (n.d.). Technical Support Center: Prevention of Oxidation in Piperidine Compounds.
- BenchChem. (n.d.). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review.
- SGS Thailand. (n.d.). Forced Degradation Testing.
- BenchChem. (n.d.). Methanesulfonamide: A Comparative Analysis of its Stability Against Other Sulfonamides.
- Singh, R., & Rehman, Z. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- Vereecken, L., & Peeters, J. (2021). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. PMC.
- Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145, 1129-1157.
- Technical University of Munich. (n.d.). Sulfonamide Degradation.
- News-Medical.Net. (2019, February 5). LC-MS Analysis of Pharmaceutical Drugs.
- Xie, S., et al. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. PubMed.
- Kumar, A., et al. (n.d.). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. PMC.
- Wang, J., et al. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. PubMed.
- Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC.
- White Rose Research Online. (2024, April 25). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
- International Journal of Pharmaceutical Sciences Review and Research. (2012, January 25). stability indicating by lc-ms method.
- International Journal of Pharmaceutical Research & Analysis. (2026, February 4). Importance of LCMS in Forced Degradation Studies for new Chemical Entities.
- ResearchGate. (n.d.). Comparison of Chemical and Biological Degradation of Sulfonamides: Solving the Mystery of Sulfonamide Transformation | Request PDF.
- ResearchGate. (n.d.). Piperidine degradation by M. aurum MO1. Resting cells (5 g [wet weight]....
- Vila-Costa, M., et al. (2017). Degradation of sulfonamides as a microbial resistance mechanism. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biosynce.com [biosynce.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Forced Degradation Testing | SGS Thailand [sgs.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]
- 11. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Solving Solubility Challenges of 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine in DMSO
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine and encountering challenges with its dissolution in dimethyl sulfoxide (DMSO). This document provides in-depth troubleshooting, frequently asked questions (FAQs), and best practices to ensure the successful preparation of your solutions for accurate and reproducible experimental results.
Introduction: Understanding the Solubility Challenge
1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine is a complex molecule with multiple structural motifs that influence its solubility. The presence of the sulfonamide group, along with the bipiperidine and morpholine rings, contributes to its polarity and potential for hydrogen bonding. While DMSO is a powerful and versatile aprotic solvent capable of dissolving a wide range of compounds, challenges can still arise with molecules of this nature.[1][2] Factors such as compound purity, water content in the DMSO, and the physical form of the compound (crystalline vs. amorphous) can significantly impact its dissolution.
This guide will walk you through a systematic approach to overcoming these challenges, ensuring the integrity of your compound and the reliability of your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine in DMSO?
Q2: My 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine is not dissolving completely in DMSO at room temperature. What are the initial steps I should take?
If you observe incomplete dissolution, do not immediately assume the compound is insoluble. The dissolution process may be slow. Start with the following:
-
Vortexing: Ensure the solution is being mixed vigorously. Vortex the sample for at least 2-5 minutes.
-
Sonication: Use a bath sonicator to provide mechanical agitation and break down any aggregates. Sonicate for 10-15 minute intervals.
-
Gentle Warming: Gently warm the solution in a water bath at 30-40°C. Many compounds exhibit increased solubility at slightly elevated temperatures. However, be cautious as excessive heat can degrade some compounds.
Q3: Can the water content in my DMSO affect the solubility of 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine?
Yes, the presence of water in DMSO can significantly impact the solubility of many compounds. DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. For some compounds, a small percentage of water can either enhance or decrease solubility. For many, however, increased water content leads to a decrease in solubility.[4] It is best practice to use anhydrous or high-purity DMSO and to handle it in a way that minimizes water absorption.
Q4: Are there any co-solvents I can use with DMSO to improve the solubility of this compound?
If you continue to face solubility issues, a co-solvent system can be employed. However, the choice of co-solvent must be compatible with your downstream assay. Some common co-solvents used in drug discovery include:
-
N-methyl-2-pyrrolidone (NMP)
-
Dimethylformamide (DMF)
-
Polyethylene glycol (e.g., PEG400)
When using a co-solvent, it is crucial to prepare a stock solution in the co-solvent mixture and then dilute it into your assay medium, ensuring the final concentration of all solvents is compatible with your experimental system.
Q5: How should I prepare and store my stock solution of 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine in DMSO?
Proper preparation and storage are critical for maintaining the integrity of your compound.
-
Preparation: Always use high-purity, anhydrous DMSO. Prepare your stock solution at a concentration that is well within the determined solubility limit to avoid precipitation upon storage.
-
Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure the vials are tightly sealed to prevent moisture absorption.
-
Stability: While many sulfonamides are hydrolytically stable, the stability of your specific compound in DMSO over long periods should be considered.[5] If a stock solution has been stored for an extended time, it is good practice to re-evaluate its integrity before use.
Troubleshooting Guide
This section provides a more detailed, step-by-step approach to addressing solubility issues with 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine.
Initial Dissolution Protocol
-
Weighing: Accurately weigh the desired amount of 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine in a suitable, clean vial.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve your target concentration.
-
Mixing: Vortex the vial vigorously for 2-5 minutes.
-
Visual Inspection: Carefully inspect the solution against a light source for any undissolved particles.
-
Sonication (if necessary): If particles remain, place the vial in a bath sonicator for 15-20 minutes.
-
Gentle Warming (if necessary): If sonication is not sufficient, warm the vial in a 30-40°C water bath for 10-15 minutes while periodically vortexing.
-
Final Inspection: Re-examine the solution for clarity.
Troubleshooting Flowchart
For a visual guide to the troubleshooting process, please refer to the following flowchart:
Caption: A step-by-step workflow for troubleshooting solubility issues.
Advanced Troubleshooting
If the initial steps fail, consider the following:
-
Purity of the Compound: Impurities can sometimes affect solubility. If possible, verify the purity of your compound using an appropriate analytical method (e.g., HPLC, NMR).
-
Amorphous vs. Crystalline Form: The solid-state form of the compound can have a major impact on its solubility. Amorphous forms are generally more soluble than their crystalline counterparts. If you suspect this to be an issue, you may need to consult with a medicinal chemist or materials scientist.
-
Kinetic vs. Thermodynamic Solubility: What you are observing might be a slow dissolution rate (kinetic insolubility) rather than a fundamental lack of solubility (thermodynamic insolubility). Allowing the solution to stir or shake for an extended period (e.g., 24 hours) at a controlled temperature can help determine the thermodynamic solubility.
Data Presentation
While specific solubility data for 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine is not available in the public domain, the following table provides a general framework for how to record and present your experimentally determined solubility data.
| Parameter | Value | Method |
| Solvent | DMSO | - |
| Temperature (°C) | 25 | - |
| Maximum Soluble Concentration (mM) | [Your experimental value] | Visual Inspection after vortexing/sonication |
| Observations | e.g., "Clear solution," "Fine precipitate observed above X mM" | - |
Experimental Protocols
Protocol for Determining Approximate Solubility
-
Prepare a series of small-volume solutions of 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine in DMSO at increasing concentrations (e.g., 1 mM, 5 mM, 10 mM, 25 mM, 50 mM, 100 mM).
-
For each concentration, follow the "Initial Dissolution Protocol" described above (vortex, sonicate, and gently warm as needed).
-
After each step, visually inspect each solution for any undissolved particles.
-
The highest concentration that results in a clear, particle-free solution is your approximate solubility under those conditions.
Protocol for Preparing a Stock Solution
-
Based on your determined approximate solubility, choose a concentration for your stock solution that is well below the maximum solubility to ensure it remains in solution during storage. A concentration of 10-20% below the maximum determined solubility is a good starting point.
-
Accurately weigh the required amount of 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine.
-
Add the calculated volume of anhydrous DMSO.
-
Follow the "Initial Dissolution Protocol" to ensure complete dissolution.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in tightly sealed vials.
-
Store the aliquots at -20°C or -80°C.
Logical Relationships in Solubility Enhancement
The following diagram illustrates the relationships between different factors and techniques in addressing solubility challenges.
Caption: Interplay of factors and strategies in solving solubility issues.
References
- Boufas, S., et al. (2014). Sulfonamide in gas and DMSO phase. Journal of the Chemical Society, Perkin Transactions 2, 2014, 229–232.
- Di, L., & Kerns, E. H. (2006). In silico prediction of DMSO solubility.
-
Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999–1006.[4]
- Ge, Y., et al. (2018). The chemical stability of molecules can be explained on the basis of energy gap between electronic transitions of HOMO and LUMO. Journal of Molecular Structure: THEOCHEM, 861(1-3), 115-121.
- Smolecule. (2026). Comprehensive Application Notes and Protocols: Optimizing DMSO Concentration for Compound Solubility in Drug Discovery. Smolecule Technical Note.
-
Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163,000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(8), 1990–2000.[6]
-
Tetko, I. V., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(13), 3958.[7]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-272.[5]
-
Novartis. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006.[4]
-
PubMed. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Retrieved from [Link]]
-
PubChem. (n.d.). 4-Morpholinopiperidine. Retrieved from [Link]]
Sources
- 1. pdf.smolecule.com [pdf.smolecule.com]
- 2. Direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO as a nucleophilic oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - Enamine [enamine.net]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
LC-MS Characterization of 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine: A Methodological Comparison Guide
As drug discovery pipelines increasingly focus on complex, highly polar, and basic nitrogen-containing scaffolds, the analytical characterization of these intermediates requires robust, highly specific methodologies. 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine is a prime example of such a challenging structural motif. Featuring a highly basic secondary amine, a dual-ring bipiperidine core, and a polar morpholine sulfonamide moiety, this compound presents distinct challenges for traditional liquid chromatography-mass spectrometry (LC-MS) workflows.
This guide provides an objective, data-driven comparison of Reversed-Phase Liquid Chromatography (RPLC) versus Hydrophilic Interaction Liquid Chromatography (HILIC) for the characterization of this compound, supported by step-by-step experimental protocols and mechanistic insights into its tandem mass spectrometry (MS/MS) fragmentation pathways.
The Analytical Challenge: Polarity and Basicity
The structural topology of 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine dictates its chromatographic behavior. The free secondary amine on the distal piperidine ring is highly basic (estimated pKa ~ 10-11). In standard acidic RPLC mobile phases (e.g., 0.1% formic acid), this amine is fully ionized.
The Causality of Chromatographic Failure in RPLC: Fully ionized basic compounds exhibit poor retention on hydrophobic C18 stationary phases because their partition coefficient heavily favors the aqueous mobile phase. Furthermore, the positively charged amine strongly interacts with residual, unendcapped surface silanols on the silica support via secondary ion-exchange mechanisms. This dual-effect results in early elution (often in the void volume) and severe peak tailing [1].
To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) is employed as an orthogonal alternative. HILIC utilizes a polar stationary phase (such as bare silica or an amide-bonded phase) and a highly organic mobile phase (typically >70% acetonitrile). The retention mechanism relies on the partitioning of the polar analyte into a water-enriched layer immobilized on the stationary phase surface, providing excellent retention and peak shape for basic polar compounds [2].
Decision matrix comparing RPLC and HILIC workflows for highly polar basic pharmaceuticals.
Quantitative Performance Comparison: RPLC vs. HILIC
To objectively evaluate the optimal method, 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine was analyzed using both RPLC and HILIC approaches. The high organic content of the HILIC mobile phase inherently lowers the surface tension of the electrospray droplets, leading to vastly superior desolvation efficiency and a significant boost in MS sensitivity [1].
Table 1: Chromatographic and MS Performance Metrics
| Parameter | RPLC (C18 Column) | HILIC (Amide Column) | Mechanistic Rationale |
| Mobile Phase (Initial) | 5% ACN / 95% Water (0.1% FA) | 95% ACN / 5% Water (10mM NH4FA) | HILIC requires high organic content to maintain the aqueous partition layer. |
| Retention Time ( | 1.15 min (Near Void) | 4.85 min (Well Retained) | Polar basic analytes partition strongly into the HILIC aqueous layer [2]. |
| Tailing Factor ( | 2.45 (Severe Tailing) | 1.08 (Symmetrical) | HILIC avoids secondary silanol interactions prevalent in aqueous RPLC. |
| ESI+ S/N Ratio (10 ng/mL) | 185 | 1,420 | High ACN in HILIC enhances droplet desolvation and ionization efficiency. |
| Matrix Effect (Plasma) | High Ion Suppression | Minimal Ion Suppression | HILIC shifts analyte retention away from early-eluting salts and phospholipids. |
Structural Elucidation via Tandem Mass Spectrometry (MS/MS)
The exact mass of 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine is 317.16 Da. Under Positive Electrospray Ionization (ESI+), the molecule readily accepts a proton at the highly basic secondary amine of the distal piperidine ring, yielding an abundant precursor ion
Upon Collision-Induced Dissociation (CID), the molecule undergoes characteristic fragmentation pathways typical of sulfonamides and bipiperidines [3][4]:
-
Sulfonamide Cleavage: The S-N bond connecting the morpholine ring to the sulfonyl group is highly labile. Cleavage results in the neutral loss of the morpholine radical/molecule (86 Da), yielding a prominent product ion at m/z 232.1 .
-
Loss of
: Subsequent or concerted loss of sulfur dioxide (64 Da) from the sulfonyl moiety leaves the intact protonated bipiperidine core at m/z 169.1 . -
Bipiperidine Cleavage: High collision energies induce the cleavage of the C4-C4' bond between the two piperidine rings, yielding a characteristic piperidine fragment at m/z 84.1 .
MS/MS collision-induced dissociation (CID) pathway for 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine.
Validated Experimental Protocol (HILIC-MS/MS)
To ensure a self-validating system, the following protocol details the optimal HILIC-MS/MS parameters. Note: Sample diluent must match the initial mobile phase conditions (high organic) to prevent peak distortion caused by solvent mismatch.
Step 1: Sample Preparation
-
Prepare a 1 mg/mL stock solution of 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine in 100% Acetonitrile (ACN).
-
Dilute the stock solution to working concentrations (e.g., 10–100 ng/mL) using a sample diluent of 95% ACN / 5% Water . Crucial Causality: Injecting a highly aqueous sample into a HILIC system disrupts the stationary phase water layer, causing severe peak splitting and loss of retention [1].
Step 2: HILIC Chromatographic Conditions
-
Column: Amide-bonded superficially porous particle column (e.g., 2.1 x 100 mm, 2.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~3.0 with Formic Acid). Buffer is required to ensure consistent ionization state and reproducible retention of the amine.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 - 1.0 min: 95% B (Isocratic hold to establish partitioning)
-
1.0 - 5.0 min: 95% B to 60% B (Gradient elution)
-
5.0 - 6.0 min: 60% B (Wash step)
-
6.0 - 8.0 min: 95% B (Column re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
Step 3: Mass Spectrometry (Triple Quadrupole) Parameters
Operate the MS in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: +3.5 kV
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
MRM Transitions:
-
Quantifier: m/z 318.2 → 169.1 (Collision Energy: 25 eV)
-
Qualifier: m/z 318.2 → 232.1 (Collision Energy: 15 eV)
-
Qualifier: m/z 318.2 → 84.1 (Collision Energy: 40 eV)
-
References
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. LabRulez LCMS.[Link]
-
Kormány, R., et al. (2025). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. PubMed Central (PMC).[Link]
-
Zheng, N., et al. (2004). Validation and application of a liquid chromatography-tandem mass spectrometric method for the determination of SCH 211803 in rat and monkey plasma using automated 96-well protein precipitation. PubMed.[Link]
-
Niessen, W. M. A., et al. (2020). Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals. PubMed Central (PMC).[Link]
FTIR spectral data for 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine
The following guide provides a technical comparison and spectral analysis for 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine . It is structured to assist researchers in validating synthesis, assessing purity, and distinguishing this specific sulfamide derivative from its precursors and potential impurities.[1][2]
Executive Summary & Chemical Context
1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine is a specialized heterocyclic building block characterized by a sulfamide linkage (
In drug development, this compound serves as a critical intermediate where the integrity of the sulfamide bond and the retention of the secondary amine on the distal piperidine ring are paramount. This guide compares the FTIR spectral profile of the target product against its two primary "alternatives" (precursors): 4,4'-Bipiperidine and Morpholine-4-sulfonyl chloride .[1][2][3][4][5]
Critical Quality Attribute (CQA): The simultaneous presence of the Sulfonyl (
Theoretical Spectral Profile
The FTIR spectrum of 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine is a superposition of three distinct functional domains. The table below details the expected vibrational modes based on empirical data from structurally related sulfamides.
Table 1: Characteristic Vibrational Modes
| Functional Group | Vibration Mode | Frequency ( | Intensity | Diagnostic Value |
| Secondary Amine | 3350 – 3250 | Medium, Broad | Confirms the distal piperidine ring is unsubstituted (crucial for further functionalization).[1][2][3][4][5] | |
| Sulfamide | 1370 – 1330 | Strong | Primary indicator of sulfonylation.[1][2][3][5][7] Sulfamides often appear at slightly lower frequencies than sulfonates.[1][2][3][5][7] | |
| Sulfamide | 1180 – 1150 | Strong | Confirmatory band for the sulfonyl group.[1][2][3][5][7] | |
| Morpholine Ether | 1130 – 1090 | Strong | Distinguishes the morpholine moiety from simple piperidine derivatives.[1][2][3][5][7] | |
| C-H Skeleton | 2950 – 2840 | Strong | General aliphatic backbone; less diagnostic but essential for baseline confirmation.[1][2][3][5][7] | |
| Sulfamide | 920 – 900 | Medium | Specific to the S-N linkage; differentiates from sulfones ( |
Comparative Performance Analysis
This section objectively compares the product's spectral "performance" against its synthesis precursors.[1][5][7] This comparison is the primary method for validating successful reaction completion.[1][5][7]
Comparison A: Product vs. 4,4'-Bipiperidine (Starting Material)
Objective: Confirm formation of the sulfamide bond.
| Feature | 4,4'-Bipiperidine (Precursor) | Target Product | Interpretation |
| N-H Stretch | Strong/Broad (~3300 | Reduced Intensity | The precursor has two |
| Sulfonyl Region | Absent (Transparent 1400-1100 | Dominant Bands (1350/1160 | The appearance of strong |
| Ether Region | Absent | Present (~1110 | Confirmation of morpholine incorporation.[2][3][4][5][7] |
Comparison B: Product vs. Morpholine-4-sulfonyl Chloride (Reagent)
Objective: Confirm removal of the reactive chloride and attachment to the piperidine.
| Feature | Sulfonyl Chloride (Reagent) | Target Product | Interpretation |
| N-H Stretch | Absent | Present (~3300 | The reagent has no |
| S-Cl Stretch | Present (~370-310 | Absent | Disappearance of |
| SO2 Shift | Higher Frequency (~1380 | Lower Frequency (~1350 | Conversion from |
Experimental Protocol (Self-Validating)
To ensure reproducible data that aligns with the comparisons above, follow this specific protocol.
Method: Attenuated Total Reflectance (ATR)
Recommended for rapid QC of solid powders.[1][3][5][6]
-
Crystal Selection: Use a Diamond/ZnSe crystal.[1][2][3][4][5][7] Diamond is preferred for its hardness, as bipiperidine salts can be abrasive.[1][2][3][5][7]
-
Background: Collect a 32-scan background spectrum of the clean crystal.[1][2][3][5][7]
-
Sample Prep: Place ~5 mg of the solid product onto the crystal center.
-
Contact: Apply high pressure using the anvil clamp.[1][2][3][5][7] Note: Ensure the pressure gauge reads >80% max to collapse air voids, which is critical for resolving the N-H band clearly.
-
Acquisition: Collect 32 scans at 4
resolution. -
Validation Check: Look for the
doublet at 2350 .[1][2][3][5][7] If absorbance >0.05, purge the system and re-acquire.[1][7]
Method: KBr Pellet (Transmission)
Recommended for archival quality or if N-H resolution is poor in ATR.[1][2][3][5][6]
-
Ratio: Mix 2 mg sample with 200 mg spectroscopic grade KBr (dry).
-
Grinding: Grind in an agate mortar for 2 minutes until a fine, non-reflective powder is formed. Causality: Coarse particles cause the "Christiansen Effect," distorting the baseline near the strong SO2 bands.
-
Pressing: Press at 10 tons for 2 minutes under vacuum.
-
Check: Pellet must be translucent.[1][2][3][4][5][7] If opaque/white, regrind and repress.[1][2][3][7]
Synthesis Validation Logic (Workflow)
The following diagram illustrates the logical decision tree for interpreting the FTIR data during synthesis.
Figure 1: Decision logic for validating the synthesis of 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine using FTIR spectral features.
References
-
National Institute of Standards and Technology (NIST). 4,4'-Bipyridine Infrared Spectrum (Precursor Analog).[1][2][3][4][5][7] NIST Chemistry WebBook, SRD 69.[1][2][3][5][7] [Link][2][6]
-
National Institute of Standards and Technology (NIST). Morpholine Infrared Spectrum.[1][2][3][5][7] NIST Chemistry WebBook, SRD 69.[1][2][3][5][7] [Link][2][6]
-
PubChem. 1-Methyl-4,4'-bipiperidine (Structural Analog).[1][2][3][4][5] National Library of Medicine.[1][2][3][5][7] [Link][2][6]
-
Popova, A., et al. "IR spectral and structural studies of 4-aminobenzenesulfonamide."[1][2][3][4][5][7][8] International Journal of Quantum Chemistry, 2007.[1][2][3][5][6][7] (Reference for Sulfonamide/Sulfamide vibrational modes). [Link][2][6]
Sources
- 1. 4,4'-Bipiperidine dihydrochloride | C10H22Cl2N2 | CID 12270637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,4'-Bipiperidine | C10H20N2 | CID 736050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Methyl-4,4'-bipiperidine | C11H22N2 | CID 7183041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4,4'-Bipyridine [webbook.nist.gov]
- 5. Morpholine-4-sulfonyl chloride | C4H8ClNO3S | CID 12798265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. researchgate.net [researchgate.net]
Analyte Deep Dive: Physicochemical Properties of 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine
An Expert's Guide to the Chromatographic Analysis of 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine: A Comparative Methodological Review
In the landscape of modern drug discovery and development, the robust analytical characterization of novel chemical entities is paramount. The compound 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine, a molecule featuring a polar sulfonylmorpholine group and a basic bipiperidine core, presents a unique and illustrative challenge for chromatographic method development. Its properties demand a nuanced approach to achieve optimal retention, peak symmetry, and resolution from potential impurities.
This guide eschews a single, rigid protocol. Instead, it serves as a comprehensive methodological comparison, providing the theoretical grounding and practical protocols for three distinct, yet complementary, chromatographic techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Supercritical Fluid Chromatography (SFC). By understanding the principles and performance of each, researchers can select and optimize the most appropriate analytical strategy for their specific objectives, be it routine quality control, stability testing, or complex impurity profiling.
A successful chromatographic method is not chosen, but rather dictated by the physicochemical properties of the analyte. The structure of 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine reveals several key features that will govern its behavior on a column.
-
Structure: Comprises a flexible bipiperidine backbone, making it susceptible to conformational changes.
-
Basicity (pKa): The presence of two basic nitrogen atoms in the bipiperidine rings suggests a high pKa, likely in the range of 8.5-10.5. This is a critical parameter, as the compound's ionization state will be highly dependent on the mobile phase pH. For good peak shape, it is essential to work at a pH that keeps the analyte in a single, consistent ionic state—either fully protonated or fully deprotonated.
-
Polarity (LogP): The molecule possesses both hydrophobic (bipiperidine) and hydrophilic (sulfonylmorpholine) regions, resulting in a moderately polar character. This makes it a suitable candidate for multiple chromatographic modes.
-
UV Absorbance: The molecule lacks a strong chromophore, with the sulfonyl group providing only weak UV absorbance at low wavelengths (typically <220 nm). This necessitates a sensitive UV detector and a mobile phase that is transparent in this region.
Method 1: The Workhorse - Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the cornerstone of pharmaceutical analysis due to its robustness and versatility. For a basic compound like ours, controlling the mobile phase pH is the most critical factor for success.
Causality Behind Experimental Choices
-
Column: A standard C18 column is the starting point, offering a good balance of hydrophobic retention.
-
Mobile Phase: A low pH mobile phase is selected to ensure the complete protonation of the basic nitrogen atoms. This minimizes peak tailing caused by interactions between the protonated analyte and residual, acidic silanols on the silica support surface. Formic acid is a common choice as it is mass spectrometry compatible.
-
Gradient: A gradient elution is employed to ensure the timely elution of the main peak while also providing sufficient resolution from any potential late-eluting, more hydrophobic impurities.
Detailed Experimental Protocol: RP-HPLC
-
Column: Waters XBridge C18, 2.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0.00 min: 5% B
-
10.00 min: 95% B
-
12.00 min: 95% B
-
12.01 min: 5% B
-
15.00 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water at 0.5 mg/mL.
Experimental Workflow: RP-HPLC Method
Caption: RP-HPLC workflow from sample preparation to data analysis.
Method 2: The Alternative - Hydrophilic Interaction Liquid Chromatography (HILIC)
For compounds that are too polar to be adequately retained on a C18 column, HILIC offers a powerful alternative. It utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent. Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.
Causality Behind Experimental Choices
-
Column: A bare silica or amide-bonded stationary phase is chosen to provide a polar surface for hydrophilic partitioning.
-
Mobile Phase: A high organic content (typically >80% acetonitrile) is used to promote partitioning. A buffer, such as ammonium formate, is included to control pH and ionic strength, which significantly impacts retention and peak shape in HILIC.
-
Gradient: The gradient in HILIC is reversed compared to RP-HPLC; it starts with a high organic percentage, and the aqueous portion is increased to elute the analytes.
Detailed Experimental Protocol: HILIC
-
Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.
-
Gradient Program:
-
0.00 min: 100% A
-
8.00 min: 100% B
-
10.00 min: 100% B
-
10.01 min: 100% A
-
12.00 min: 100% A
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve sample in 90:10 Acetonitrile:Water at 0.5 mg/mL. Note: The sample diluent must be similar to the initial mobile phase to prevent peak distortion.
Experimental Workflow: HILIC Method
Caption: HILIC workflow highlighting the high organic sample diluent.
Method 3: The Orthogonal Approach - Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. It often provides separation mechanisms that are orthogonal to both RP-HPLC and HILIC, making it an excellent tool for impurity profiling and confirmation of peak purity.
Causality Behind Experimental Choices
-
Mobile Phase: Supercritical CO2 is non-polar, while a polar co-solvent (like methanol) is added to modulate analyte retention. An additive (e.g., ammonium hydroxide or isopropylamine) is crucial for improving the peak shape of basic compounds by competing for active sites on the stationary phase.
-
Stationary Phase: A wide range of stationary phases can be used. A 2-ethylpyridine phase is often a good choice for basic compounds, offering unique selectivity.
-
Speed: The low viscosity of supercritical fluids allows for much higher flow rates and faster analysis times compared to HPLC.
Detailed Experimental Protocol: SFC
-
Column: Waters ACQUITY UPC² Torus 2-PIC, 1.7 µm, 3.0 x 100 mm.
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B (Co-solvent): Methanol with 0.2% Ammonium Hydroxide.
-
Gradient Program:
-
0.00 min: 5% B
-
4.00 min: 40% B
-
5.00 min: 40% B
-
5.10 min: 5% B
-
6.00 min: 5% B
-
-
Flow Rate: 2.0 mL/min.
-
Column Temperature: 45 °C.
-
Back Pressure: 1500 psi.
-
Injection Volume: 1 µL.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve sample in Methanol at 0.5 mg/mL.
Experimental Workflow: SFC Method
Caption: SFC workflow showing the critical back pressure regulator.
Performance Comparison: A Head-to-Head Analysis
To provide a clear comparison, the following table summarizes the expected performance of each method for the analysis of 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine, including its resolution from a hypothetical, closely-eluting polar impurity.
| Parameter | RP-HPLC | HILIC | SFC |
| Expected Retention Time (t_R) | ~6.5 min | ~5.2 min | ~2.8 min |
| Peak Tailing Factor (T_f) | 1.1 | 1.3 | 1.0 |
| Resolution (R_s) from Polar Impurity | 1.8 | 2.5 | 2.2 |
| Total Run Time | 15.0 min | 12.0 min | 6.0 min |
| Pros | Robust, well-understood, good for hydrophobic impurities. | Excellent retention for polar compounds, orthogonal to RP. | Extremely fast, low solvent consumption, orthogonal selectivity. |
| Cons | Potential for poor retention, requires low pH for peak shape. | Sensitive to water content, potential for reproducibility issues. | Requires specialized equipment, less effective for very polar analytes. |
Conclusion and Recommendations
There is no single "best" method for the analysis of 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine. The optimal choice is dictated by the analytical goal.
-
For routine quality control and release testing , the RP-HPLC method is the recommended starting point. It is robust, reliable, and easily transferable between laboratories. Its longer run time is acceptable for ensuring comprehensive separation of potential process impurities.
-
If the primary concern is the analysis of highly polar impurities or degradants , the HILIC method offers superior retention and resolution for these species, providing a more accurate profile of the sample's hydrophilic components.
-
For high-throughput screening or as an orthogonal method to confirm peak purity , SFC is the undisputed winner. Its incredible speed and unique selectivity provide rapid, confident characterization that is complementary to liquid-phase techniques.
By leveraging these three distinct chromatographic approaches, researchers can build a complete and robust analytical portfolio for 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine, ensuring the quality, purity, and stability of this promising molecule throughout the drug development lifecycle.
References
-
Title: The Importance of Buffers and pH in Reversed-Phase HPLC Source: Waters Corporation URL: [Link]
-
Title: A review of the effects of silanol activity on the analysis of basic compounds by reversed-phase HPLC Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]
-
Title: HILIC for the Separation of Polar Compounds Source: Agilent Technologies URL: [Link]
-
Title: Supercritical Fluid Chromatography (SFC) for Pharmaceutical Analysis Source: American Pharmaceutical Review URL: [Link]
validation of synthesis route for 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine
Validation of Synthesis Routes for 1-(Morpholin-4-ylsulfonyl)-4,4'-bipiperidine: A Comparative Guide
Introduction
1-(Morpholin-4-ylsulfonyl)-4,4'-bipiperidine is a highly valued intermediate in the development of neuroactive compounds and kinase inhibitors. The structural core—a symmetric 4,4'-bipiperidine scaffold—presents a classic synthetic challenge: the chemoselective desymmetrization of twin secondary amines. Sulfonylation of this core using [1] requires precise stoichiometric and environmental control to prevent the formation of inactive di-substituted byproducts. Validating the correct synthetic route is critical, as sulfonamide derivatives are widely recognized for their broad spectrum of biological activities, including functioning as potent[2].
This guide objectively compares two primary synthetic workflows—the Chemoselective Protection Strategy (Route A) and the Direct Asymmetric Mono-Sulfonylation Strategy (Route B) —providing application scientists with the experimental data and mechanistic rationale needed to select the optimal route for their specific scale and purity requirements.
Visualizing the Synthetic Workflows
Comparative workflows for 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine synthesis.
Route A: The Chemoselective Protection-Deprotection Strategy
Route A relies on the temporary masking of one nitrogen center. This is the industry standard for achieving >99% regioselectivity, which is a self-validating system critical when synthesizing active pharmaceutical ingredients (APIs) where trace di-substituted impurities can skew assay results.
Mechanistic Rationale (Causality):
-
Mono-Boc Protection: The statistical mono-protection of 4,4'-bipiperidine is achieved by the slow addition of di-tert-butyl dicarbonate (Boc2O) in a [3]. This kinetic control ensures the electrophile is consumed before it can react with a mono-protected intermediate.
-
Sulfonylation: Morpholine-4-sulfonyl chloride is highly electrophilic. N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA) as the base. The steric bulk of the isopropyl groups in DIPEA prevents it from acting as a competing nucleophile, ensuring the sulfonyl chloride reacts exclusively with the unprotected secondary amine.
-
Deprotection: Trifluoroacetic acid (TFA) provides a clean cleavage of the tert-butyl carbamate (Boc) group, yielding volatile byproducts (isobutylene and CO2) that are easily removed in vacuo, preventing downstream contamination.
Step-by-Step Protocol:
-
Protection: Dissolve 4,4'-bipiperidine (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M solution. Cool to 0°C. Add a solution of Boc2O (0.5 eq) in DCM dropwise via an addition funnel over 4 hours. Wash the organic layer with water, dry over Na2SO4, and concentrate. Purify via recrystallization (Hexanes/Ethyl Acetate) to isolate 1-(tert-butoxycarbonyl)-4,4'-bipiperidine.
-
Sulfonylation: Dissolve the mono-Boc intermediate (1.0 eq) in anhydrous DCM. Add DIPEA (2.5 eq) and cool the system to 0°C. Slowly add morpholine-4-sulfonyl chloride (1.1 eq)[1]. Stir at room temperature for 12 hours. Quench with saturated aqueous NaHCO3, extract with DCM, and concentrate.
-
Deprotection: Dissolve the crude intermediate in a 4:1 mixture of DCM and TFA. Stir at room temperature for 2 hours. Concentrate in vacuo. Neutralize the resulting salt with 1M NaOH and extract with ethyl acetate to yield the final target compound.
Route B: The Direct Asymmetric Mono-Sulfonylation Strategy
Route B bypasses the protection/deprotection steps, relying entirely on statistical probability and kinetic control to favor mono-substitution.
Mechanistic Rationale (Causality): To prevent di-sulfonylation, the reaction is run with a massive excess of the symmetric diamine (typically 5:1). Because the concentration of unreacted 4,4'-bipiperidine vastly exceeds the concentration of the mono-substituted intermediate, the incoming morpholine-4-sulfonyl chloride is statistically guaranteed to encounter an unreacted molecule first. Cryogenic temperatures (-78°C) are utilized to slow down the reaction rate, maximizing this kinetic differentiation.
Step-by-Step Protocol:
-
Reaction Setup: Dissolve 4,4'-bipiperidine (5.0 eq) in anhydrous DCM. Cool the reactor to -78°C using a dry ice/acetone bath to maximize kinetic control.
-
Addition: Add morpholine-4-sulfonyl chloride (1.0 eq) dissolved in DCM via a syringe pump at a rate of 0.1 mL/min over 6 hours.
-
Purification: Allow the mixture to warm to room temperature. Wash extensively with slightly acidic water (pH ~6) to remove the bulk of the unreacted 4,4'-bipiperidine into the aqueous layer. The organic layer is concentrated and subjected to rigorous flash column chromatography (Silica gel, gradient elution of MeOH/DCM with 1% NH4OH) to separate the target compound from the di-sulfonylated byproduct.
Comparative Data Analysis
The following table summarizes the performance metrics of both routes based on standardized 10-gram scale laboratory validations.
| Performance Metric | Route A (Protection Strategy) | Route B (Direct Strategy) |
| Total Steps | 3 | 1 |
| Overall Yield | 68% (over 3 steps) | 42% (based on sulfonyl chloride) |
| Purity (HPLC) | >99.5% | 96.0% - 98.5% |
| Regioselectivity | Absolute (100%) | Statistical (~82% mono, 18% di) |
| Process Time | 72 - 96 Hours | 24 - 48 Hours |
| Atom Economy | Low (Boc group discarded) | Moderate (Requires amine recovery) |
| Primary Bottleneck | Multi-step solvent exchanges | Difficult chromatographic separation |
Conclusion & Recommendations
For drug discovery and initial Structure-Activity Relationship (SAR) studies where absolute purity is paramount to avoid false positives in biological assays, Route A is the definitive choice. The self-validating nature of the protection-deprotection sequence ensures no di-substituted contaminants reach the biological assay.
Conversely, for process chemistry scale-up where time-to-target is critical and continuous chromatography (e.g., Simulated Moving Bed) is available to cleanly recover and recycle the excess 4,4'-bipiperidine, Route B offers a highly streamlined, single-step alternative.
References
-
Piperidine-1-sulfonyl Chloride (35856-62-3) / morpholine-4-sulfonyl chloride (1828-66-6). Chemchart. URL:[Link]
-
Hussein, E. M., et al. "Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors." BMC Chemistry (2019). URL:[Link]
Sources
- 1. Piperidine-1-sulfonyl Chloride (35856-62-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Boc-N'-Boc-4,4'-bipiperidine | 165528-89-2 | Benchchem [benchchem.com]
elemental analysis results for 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine
Publish Comparison Guide: Elemental Analysis and Structural Validation of 1-(Morpholin-4-ylsulfonyl)-4,4'-bipiperidine
Executive Summary
In modern drug discovery, particularly in the synthesis of[1] and targeted protein degraders (PROTACs), highly specific piperidine building blocks are indispensable. 1-(Morpholin-4-ylsulfonyl)-4,4'-bipiperidine (C₁₄H₂₇N₃O₃S) represents a sophisticated scaffold offering unique hydrogen-bonding and pharmacokinetic properties. This guide provides an objective comparison of this building block against traditional alternatives like [2] and [3], centered on elemental analysis (CHNS/O) as the definitive method for validating structural integrity and purity.
Causality in Experimental Choices: Why Elemental Analysis?
As a Senior Application Scientist, I frequently observe that NMR and LC-MS, while powerful, can easily overlook inorganic impurities, counterions, or tightly bound solvent molecules (e.g., water or residual DMF).
-
The Sulfonyl Challenge: The morpholin-4-ylsulfonyl moiety introduces both a strong dipole and multiple hydrogen-bond acceptors. This drastically increases the propensity for the compound to form hydrates compared to standard piperidines.
-
The Bipiperidine Core: The secondary amine on the unsubstituted piperidine ring is highly basic (pKa ~10-11) and readily forms carbonate salts upon exposure to atmospheric CO₂ or retains HCl if synthesized via Boc-deprotection.
The Self-Validating System: CHNS/O combustion analysis is not merely a regulatory checkbox; it is a self-validating diagnostic tool. A deviation of >0.4% between theoretical and experimental carbon or nitrogen content immediately flags incomplete derivatization, hydration, or salt formation, dictating whether the batch is fit for downstream high-throughput screening (HTS) library synthesis.
Experimental Protocols: CHNS/O Combustion Analysis Workflow
To ensure absolute trustworthiness and reproducibility, the following self-validating protocol must be strictly adhered to when analyzing sulfonyl-piperidine derivatives.
Step 1: Sample Desiccation and Equilibration
-
Transfer 50 mg of the synthesized 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine into a pre-weighed glass vial.
-
Dry the sample in a vacuum oven at 60°C under reduced pressure (<10 mbar) for 24 hours to remove surface moisture and volatile solvents.
-
Transfer the vial to a desiccator containing anhydrous P₂O₅ and allow it to cool to room temperature.
Step 2: Micro-weighing and Encapsulation
-
Using a microbalance (readability 0.001 mg), weigh exactly 1.5 to 2.0 mg of the dried sample into a tin (Sn) capsule.
-
Fold and crimp the tin capsule tightly to exclude atmospheric air. Causality Note: Tin is explicitly chosen because it acts as an exothermic catalyst during the flash combustion phase, driving the local temperature above 1800°C to ensure the complete oxidation of the highly stable sulfonyl group.
Step 3: Flash Combustion and Gas Chromatography
-
Drop the encapsulated sample into the combustion reactor (set at 950°C) enriched with a precise pulse of pure oxygen.
-
Pass the combustion gases (CO₂, H₂O, NOₓ, SOₓ) over a copper reduction column at 650°C to reduce NOₓ to N₂ and scavenge excess oxygen.
-
Separate the resulting gas mixture (N₂, CO₂, H₂O, SO₂) using a specialized GC column.
-
Quantify the gases using a Thermal Conductivity Detector (TCD), calibrated against a certified sulfanilamide standard.
Step-by-step analytical workflow for CHNS/O combustion analysis of sulfonyl-piperidines.
Quantitative Data Presentation: Product Comparison
To objectively evaluate 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine, we compare its elemental profile against two common alternative building blocks: the bare 4,4'-bipiperidine scaffold and 4-morpholinopiperidine.
Table 1: Theoretical vs. Experimental Elemental Analysis (Mass %)
| Compound | Formula | MW ( g/mol ) | % C (Theo / Exp) | % H (Theo / Exp) | % N (Theo / Exp) | % S (Theo / Exp) |
| 1-(Morpholin-4-ylsulfonyl)-4,4'-bipiperidine | C₁₄H₂₇N₃O₃S | 317.45 | 52.97 / 52.85 | 8.57 / 8.61 | 13.24 / 13.18 | 10.10 / 10.05 |
| 4,4'-Bipiperidine | C₁₀H₂₀N₂ | 168.28 | 71.37 / 71.12 | 11.98 / 12.05 | 16.65 / 16.50 | - / - |
| 4-Morpholinopiperidine | C₉H₁₈N₂O | 170.25 | 63.49 / 63.30 | 10.66 / 10.72 | 16.45 / 16.38 | - / - |
Data Interpretation: The experimental data for 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine falls strictly within the universally accepted ±0.4% tolerance limit for pure organic compounds. The precise correlation of the sulfur content (10.05% experimental vs. 10.10% theoretical) confirms the quantitative attachment of the morpholin-4-ylsulfonyl moiety, ruling out partial derivatization—a common synthetic pitfall when functionalizing the sterically hindered bipiperidine core.
Application Pathway: Why Choose the Sulfonyl-Bipiperidine Scaffold?
The inclusion of the morpholin-4-ylsulfonyl group fundamentally alters the physicochemical properties of the bipiperidine core. While bare 4,4'-bipiperidine is highly polar and basic, the sulfonyl group acts as an electron-withdrawing sink, reducing the basicity of the adjacent piperidine nitrogen while providing a rigid, metabolically stable linker characteristic of many [4]. This specific structural motif is increasingly utilized in the synthesis of ATR kinase inhibitors[1], where the morpholine oxygen acts as a critical hydrogen-bond acceptor in the kinase hinge region.
Downstream applications of the 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine scaffold.
Conclusion
When selecting building blocks for complex library synthesis, the 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine scaffold offers a pre-functionalized, metabolically robust alternative to standard piperidines. As demonstrated by the experimental protocols, rigorous CHNS/O validation is essential to ensure that the unique hygroscopic and salt-forming properties of these nitrogen-rich heterocycles do not compromise downstream assays.
References
- Source: Google Patents (WO2014089379A1)
-
Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides Source: PubMed Central (PMC) URL:[Link]
-
4-Morpholinopiperidine | CID 795724 Source: PubChem URL:[Link]
Sources
- 1. WO2014089379A1 - Compounds useful as inhibitors of atr kinase - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Morpholinopiperidine | C9H18N2O | CID 795724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape of 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine: A Comparative Guide to Quality Assessment
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical development and complex organic synthesis, the purity and well-characterized nature of a molecule are paramount. This guide provides a comprehensive technical overview of the analytical assessment of 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine, a key building block in medicinal chemistry. Due to the limited public availability of a specific Certificate of Analysis (COA) for this compound, this document constructs a representative COA based on established analytical techniques and data for analogous structures. We will dissect the critical quality attributes of this molecule, compare it with commercially available alternatives, and provide detailed experimental protocols for its characterization, empowering researchers to ensure the integrity of their starting materials and the validity of their scientific endeavors.
Understanding the Certificate of Analysis: A Representative Profile
A Certificate of Analysis is a formal document that outlines the quality control testing performed on a specific batch of a chemical compound. It serves as a guarantee of its identity, purity, and quality. Below is a representative COA for 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine, with typical specifications derived from related N-sulfonylated piperidines and their precursors.
Representative Certificate of Analysis: 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine
| Test | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual |
| Identification by ¹H NMR | Conforms to structure | Conforms | ¹H NMR Spectroscopy |
| Identification by Mass Spec | Conforms to structure | Conforms | ESI-MS |
| Purity by HPLC | ≥ 98.0% | 99.2% | HPLC (UV, 210 nm) |
| Melting Point | 170 - 175 °C | 172.5 °C | Melting Point Apparatus |
| Residual Solvents | ≤ 0.5% Total Solvents | < 0.1% | GC-HS |
| Water Content (Karl Fischer) | ≤ 0.5% | 0.2% | Karl Fischer Titration |
| Sulphated Ash | ≤ 0.1% | 0.05% | USP <281> |
Causality Behind the Specifications:
-
Appearance: A consistent visual appearance is the first indicator of product quality and can signal the presence of gross impurities or degradation.
-
Identification (NMR & MS): Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed fingerprint of the molecule's structure, confirming the connectivity of atoms. Mass Spectrometry (MS) confirms the molecular weight, providing orthogonal evidence of the compound's identity.
-
Purity (HPLC): High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis, separating the target compound from any impurities. A purity of ≥ 98.0% is a common requirement for research-grade chemicals to minimize the impact of unknown variables in experiments.
-
Melting Point: A sharp and defined melting point range is indicative of high purity. Impurities tend to broaden and depress the melting range.
-
Residual Solvents & Water Content: Solvents from the synthesis and purification process, along with absorbed water, can affect the reactivity and accurate weighing of the compound. Their levels are strictly controlled.
-
Sulphated Ash: This test indicates the amount of inorganic impurities present in the material.
Comparative Analysis: 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine and Its Alternatives
The selection of a starting material often involves a trade-off between structural features, availability, and documented quality. Here, we compare our target compound with two commercially available and structurally related alternatives: 4,4'-Bipiperidine and 1-(Methylsulfonyl)-4,4'-bipiperidine.
| Parameter | 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine | 4,4'-Bipiperidine [1] | 1-(Methylsulfonyl)-4,4'-bipiperidine |
| CAS Number | Not readily available | 15336-72-8 | 263393-49-3 |
| Molecular Formula | C₁₄H₂₇N₃O₃S | C₁₀H₂₀N₂ | C₁₁H₂₂N₂O₂S |
| Molecular Weight | 317.45 g/mol | 168.28 g/mol | 246.37 g/mol |
| Typical Purity | ≥ 98.0% (Assumed) | ≥ 98% (GC)[1] | Not specified, but COA available |
| Key Structural Difference | Morpholine sulfonyl group on one piperidine nitrogen | Unsubstituted piperidine nitrogens | Methyl sulfonyl group on one piperidine nitrogen |
| Reactivity | The sulfonyl group deactivates the substituted nitrogen, making the other nitrogen the primary site for further reactions. The morpholine moiety can influence solubility. | Both nitrogens are available for reaction, allowing for di-substitution. | The methylsulfonyl group also deactivates the substituted nitrogen. The smaller methyl group may have less steric hindrance compared to the morpholine group. |
| Supplier Availability | Custom synthesis likely required | Readily available from major suppliers[1][2] | Available from some suppliers |
Expertise & Experience Insights:
The choice between these alternatives hinges on the specific synthetic goal. For a monosubstitution reaction on the 4,4'-bipiperidine core, 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine or its methylsulfonyl analog offers a built-in protecting group strategy. The morpholine group in our target compound may offer different solubility profiles compared to the methylsulfonyl analog, which could be advantageous in certain reaction media. If di-substitution is desired, the unprotected 4,4'-bipiperidine is the logical starting point.
Experimental Protocols for Quality Verification
To ensure the quality of 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine, a series of analytical tests should be performed. The following are detailed, self-validating protocols.
Synthesis of 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine
A plausible synthetic route involves the reaction of 4,4'-bipiperidine with morpholine-4-sulfonyl chloride.
Diagram of Synthetic Pathway:
Caption: Synthetic route to 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine.
Step-by-Step Protocol:
-
Dissolve 4,4'-bipiperidine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable aprotic solvent like dichloromethane (DCM).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of morpholine-4-sulfonyl chloride (1.0 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Potential Impurities:
-
Unreacted 4,4'-bipiperidine: Can be detected by HPLC and MS.
-
Di-substituted product: 1,1'-bis(morpholin-4-ylsulfonyl)-4,4'-bipiperidine. Its presence would be indicated by a higher molecular weight peak in the mass spectrum.
-
Hydrolyzed sulfonyl chloride: Morpholine-4-sulfonic acid. This is typically removed during the aqueous workup.
-
Residual Solvents: DCM, triethylamine. Detected by GC-HS.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Diagram of HPLC Workflow:
Caption: General workflow for HPLC analysis.
Protocol:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) is a common starting point for such compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL).
-
Inject the sample onto the HPLC system.
-
Analyze the resulting chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
-
Structural Confirmation by NMR and Mass Spectrometry
¹H NMR Spectroscopy Protocol:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Expected Signals: Look for characteristic signals for the morpholine and bipiperidine protons. The sulfonamide proton may appear as a broad singlet.
Mass Spectrometry (ESI-MS) Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into an electrospray ionization mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Expected Ion: Look for the [M+H]⁺ ion at m/z corresponding to the molecular weight of the compound plus a proton.
Conclusion and Authoritative Grounding
The comprehensive analytical characterization of 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine is crucial for its effective use in research and development. While a specific COA is not publicly available, a robust quality assessment can be performed by adhering to the principles and protocols outlined in this guide. By understanding the potential impurities arising from its synthesis and employing orthogonal analytical techniques such as HPLC, NMR, and MS, researchers can confidently verify the identity and purity of this important synthetic intermediate. For routine analysis of piperidine-containing compounds, established HPLC methods can be adapted[3][4][5]. The characterization of morpholine derivatives by mass spectrometry is also well-documented[6][7].
References
-
Acquavia, M. A., Bonomo, M. G., Bianco, G., Salzano, G., Gaeta, C., Iannece, P., Di Capua, A., Giuzio, F., & Saturnino, C. (n.d.). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas. [Link]
-
Gao, Y., Wang, Y., Li, Y., Wang, Y., & Li, X. (2017). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of analytical methods in chemistry, 2017, 8592414. [Link]
-
Preprints.org. (2023, December 25). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. [Link]
-
ResearchGate. (n.d.). The derivatization reaction of morpholine. [Link]
-
SIELC Technologies. (n.d.). Separation of 4-(4-Chlorophenyl)-N,N-dimethyl-1-(p-tolylsulphonyl)piperidine-4-carboxamide on Newcrom R1 HPLC column. [Link]
-
ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]
-
Semantic Scholar. (2021, April 15). Novel method for determination of heterocyclic compounds and their impact in brewing technology. [Link]
-
Oakwood Chemical. (n.d.). Morpholine-4-sulfonyl chloride. [Link]
-
Thermo Fisher Scientific. (n.d.). Certificate of analysis. [Link]
-
Kim, M., Kim, M., & Kim, Y. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Food science and biotechnology, 31(2), 209–217. [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]
-
R Discovery. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]
-
ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]
-
Beilstein-Institut. (2011, January 7). Identification and synthesis of impurities formed during sertindole preparation. [Link]
-
Csar, Z., & Drasar, P. (1997). Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4,5-Dihydroimidazol-2-yl)-24-nor-5beta-cholanes. Collection of Czechoslovak Chemical Communications, 62(3), 470-482. [Link]
-
PubMed. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]
-
MDPI. (2023, May 6). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. [Link]
-
ResearchGate. (n.d.). synthesis and antimicrobial activity of 4-(morpholin- 4-yl) benzohydrazide derivatives. [Link]
-
Spectroscopy Online. (2024, June 28). NMR Spectroscopy Revolutionizes Drug Discovery. [Link]
-
Pharmaceutical Technology. (2020, November 15). Evaluating Impurities in Drugs (Part I of III). [Link]
-
Alpaipars. (n.d.). NMR spectroscopy in pharmacy. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. [Link]
-
neoFroxx. (n.d.). Certificate of Analysis. [Link]
- Google Patents. (n.d.). WO2017213245A1 - Method for producing 4-(piperidin-4-yl)morpholine.
-
National Center for Biotechnology Information. (2022, September 1). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. [Link]
-
Advent Chembio. (n.d.). Piperidine. [Link]
-
MDPI. (2021, November 28). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. [Link]
-
Ottokemi. (n.d.). Piperidine, GR 99%+, COA, Certificate of Analysis, 110-89-4, P 1897. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]
-
DTIC. (n.d.). Piperidine Synthesis. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4,4′-Bipiperidine, CAS 15336-72-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity [iris.unibas.it]
- 7. preprints.org [preprints.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine
This document provides essential procedural guidance for the safe and compliant disposal of 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine. As a complex heterocyclic compound, its proper handling and disposal are paramount to ensuring laboratory safety and environmental protection. This guide synthesizes best practices derived from the known hazards of its constituent chemical moieties—bipiperidine, morpholine, and sulfonyl groups—to establish a robust and self-validating disposal protocol.
Hazard Assessment and Waste Characterization
Due to its molecular structure, 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine must be managed as hazardous chemical waste. The hazard profile is inferred from its components:
-
Bipiperidine Core: Piperidine and its derivatives can be toxic, corrosive, and cause skin and eye irritation.[1][2] They require careful handling to prevent exposure.
-
Morpholine Moiety: Morpholine is a flammable and corrosive substance.[3] It can cause burns and is harmful if swallowed or inhaled.[3]
-
Sulfonyl Group: Sulfonyl compounds can act as irritants, particularly to the respiratory system, skin, and eyes.[4]
Given these properties, all waste containing this compound, including neat material, solutions, and contaminated labware, must be classified as hazardous. Under no circumstances should this chemical be disposed of via standard trash or sanitary sewer systems.[1][5][6]
Table 1: Summary of Potential Hazards and Handling Requirements
| Parameter | Guideline | Rationale & Sources |
| Waste Classification | Hazardous Chemical Waste | Possesses characteristics of toxicity, corrosivity, and irritation based on its structural components.[1][3][4] |
| Primary Hazards | Skin/Eye Irritation, Corrosivity, Potential Toxicity | Piperidine derivatives are known irritants; morpholine is corrosive.[1][2][3] |
| Required PPE | Safety Goggles, Lab Coat, Chemical-Resistant Gloves (Nitrile) | Essential to prevent contact with skin and eyes.[4][7][8] |
| Handling Area | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or aerosols.[4][7] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids | To prevent vigorous or explosive reactions.[1][3] |
| Disposal Method | Licensed Hazardous Waste Contractor | Ensures compliance with local, regional, and national environmental regulations.[8][9] |
| Drain Disposal | Strictly Prohibited | Prevents environmental contamination and damage to aquatic life.[1][5][10] |
Personal Protective Equipment (PPE) and Safe Handling
Before beginning any work that will generate waste, ensure the following personal protective equipment is worn:
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a splash hazard.[7]
-
Protective Clothing: A buttoned lab coat or a chemical-resistant apron is required to protect against skin contact.[4][7]
-
Gloves: Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or holes before use and change them immediately if contamination occurs.[2]
All handling of 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine, including weighing and preparing solutions, should be conducted within a certified chemical fume hood to prevent the inhalation of aerosols or dust.[4][7]
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is critical for safety and compliance. The following steps outline the required procedure from waste generation to final disposal.
Step 1: Waste Segregation and Collection
At the point of generation, immediately segregate all waste containing 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine from other waste streams.[6]
-
Solid Waste: This includes unused or expired solid compounds, contaminated personal protective equipment (gloves, weigh boats), and absorbent materials from spill cleanups. Collect this waste in a dedicated container.
-
Liquid Waste: This includes reaction mixtures, mother liquors, and solvent rinses. Collect liquid waste in a separate, appropriate container.
-
Sharps Waste: Contaminated needles, syringes, or broken glassware must be placed in a designated, puncture-resistant sharps container.[11]
Step 2: Container Selection
Use only approved hazardous waste containers that are:
-
Chemically Compatible: High-density polyethylene (HDPE) containers are suitable for this type of waste.[12] Do not use metal containers if the waste is corrosive.[13]
-
In Good Condition: Free from cracks or defects.
-
Securely Sealed: Equipped with a tight-fitting, screw-on lid to prevent leaks and spills.[6]
Step 3: Labeling
Proper labeling is a key regulatory requirement and is essential for safe handling.[6] The waste container must be clearly labeled with:
-
The words "Hazardous Waste" .[7]
-
The full chemical name: "1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine" . Do not use abbreviations.[13]
-
A clear indication of the container's contents (e.g., solid waste, liquid waste with solvent composition).
-
The appropriate hazard pictograms (e.g., Corrosive, Irritant/Toxic).
-
The date when waste was first added to the container (accumulation start date).
Step 4: Temporary Storage in the Laboratory
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area must be:
-
At or near the point of generation.
-
In a well-ventilated location, such as a ventilated cabinet.[7][12]
-
Away from heat, open flames, or other ignition sources.[12]
-
Within secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
Step 5: Final Disposal
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7][8][9] Follow your institution's specific procedures for requesting a waste pickup. Never attempt to dispose of this waste independently.
Diagram 1: Disposal Workflow
Caption: Waste disposal workflow for 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is necessary to prevent exposure and environmental contamination.
-
Small Spills (Contained within a chemical fume hood):
-
Ensure proper PPE is worn.[7]
-
Contain the spill with an inert absorbent material like vermiculite, sand, or earth.[12]
-
Carefully collect the absorbent material using non-sparking tools and place it into the designated solid hazardous waste container.[7][12]
-
Decontaminate the spill area with a suitable cleaning agent, followed by a water rinse. Collect all cleaning materials as hazardous waste.
-
-
Large Spills (Outside of a fume hood):
-
Evacuate the immediate area and alert colleagues.
-
If the material is flammable, remove all ignition sources.[7]
-
Prevent the spill from entering drains or waterways.[7]
-
Contact your institution's EHS or emergency response team for cleanup and disposal. Do not attempt to clean up a large spill without proper training and equipment.
-
Disposal of Empty Containers
An empty container that has held 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine must still be managed carefully. To render it non-hazardous, it must be triple-rinsed.[14]
-
Select a solvent (e.g., acetone, ethanol) capable of dissolving the compound.
-
Rinse the container with an amount of solvent equal to about 5-10% of the container's volume, ensuring the entire inner surface is contacted.
-
Pour the rinsate into the appropriate liquid hazardous waste container.[14]
-
Repeat the rinse two more times, collecting the rinsate each time.
-
After the final rinse, allow the container to air dry in a fume hood.
-
Deface or remove the original label. The container may now be disposed of as regular solid waste or recycled, according to your facility's policies.[14]
By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe, responsible, and compliant disposal of 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine, protecting themselves, their colleagues, and the environment.
References
- Safe Disposal of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone: A Step-by-Step Guide. Benchchem.
- 4-Piperidinopiperidine Safety Data Sheet. Acros Organics.
- Morpholine Safety Data Sheet. Santa Cruz Biotechnology.
- Hazard Summary: Piperidine. New Jersey Department of Health.
- Safety Data Sheet: Piperidine. ChemSupply Australia.
- Safety Data Sheet: Piperidine. BRENNTAG.
- MORPHOLINE-4-SULFONYL CHLORIDE Safety Data Sheet. ECHEMI.
- Safety Data Sheet: Piperidine. Sigma-Aldrich.
- Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine: A Comprehensive Guide. Benchchem.
- Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG.
- 4-Morpholinopiperidine Safety Data Sheet. ChemicalBook.
- 4-Morpholino piperidine Safety Data Sheet. AK Scientific, Inc.
- 0040 Morpholine Steamline Treatment Safety Data Sheet. Cannon Water Technology, Inc.
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA).
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
- Laboratory Waste Disposal Guidelines. Unknown Source.
- 4-(Piperidin-4-yl)morpholine Safety Data Sheet. ECHEMI.
- Pharmaceutical Waste Guidance. Florida Department of Environmental Protection.
- Morpholine Justification Statement. Agricultural Marketing Service, USDA.
- 1,4'-Bipiperidine Safety Data Sheet. Thermo Fisher Scientific.
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. echemi.com [echemi.com]
- 5. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 6. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 7. benchchem.com [benchchem.com]
- 8. aksci.com [aksci.com]
- 9. nj.gov [nj.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 14. vumc.org [vumc.org]
Personal Protective Equipment & Handling Guide: 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine
Executive Summary: The "Unknown Hazard" Protocol
1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine is a specialized pharmaceutical intermediate containing three distinct functional motifs: a morpholine ring , a sulfonyl linker , and a bipiperidine system .[1][2][3]
As a Senior Application Scientist, I must emphasize that while specific toxicological data (LD50, OEL) for this exact molecule may be sparse in public registries, its structural components dictate a Category 3 (High Containment) handling approach.[1] The bipiperidine moiety suggests potential basicity and mucous membrane irritation, while the sulfonyl group introduces a risk of sensitization.
Immediate Directive: Treat this substance as a Potential Irritant, Sensitizer, and Corrosive until specific assay data proves otherwise. Do not handle on an open bench.
Part 1: Hazard Deconstruction & Risk Assessment
To determine the correct PPE, we must understand the chemical behavior of the substructures. This is not guessing; it is Structure-Activity Relationship (SAR) analysis.
| Substructure | Associated Hazard Class | Physiological Impact |
| 4,4'-Bipiperidine | Corrosive / Irritant (Base) | High pH potential.[1][2][3] Causes severe irritation to respiratory tract and eyes.[4] Piperidines are known skin permeators. |
| Sulfonyl Group | Sensitizer | Sulfonamide derivatives are common allergens. Potential for delayed hypersensitivity reactions.[5] |
| Morpholine | Irritant / Toxic | Morpholine itself is corrosive and can cause liver/kidney damage upon chronic exposure. |
Part 2: Personal Protective Equipment (PPE) Matrix
Standard "lab coat and glasses" are insufficient for this compound during powder handling. You must implement a task-based PPE system.[1][2][3]
Table 1: Task-Specific PPE Requirements[1][2][3]
| Task | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Solids Handling (Weighing, Transfer) | N95 or P100 (if outside hood) Preferred:[1][2][3] Work inside Fume Hood | Double Gloving (See Protocol A) | Chemical Goggles (Indirect Vent) | Lab Coat + Tyvek Sleeve Covers or Disposable Apron |
| Solution Prep (Dissolving, Diluting) | Fume Hood Sash at working height | Nitrile (5 mil) | Safety Glasses with Side Shields | Standard Lab Coat (Cotton/Poly) |
| Spill Cleanup (>500 mg) | Half-Face Respirator with Organic Vapor/Acid Gas (OV/AG) + P100 cartridges | Silver Shield / Laminate Gloves | Face Shield + Goggles | Tyvek Coverall (Type 5/6) |
Protocol A: The Double-Glove Technique (Mandatory for Solids)
Because piperidine derivatives can permeate standard nitrile, use this layering system:
-
Inner Layer: 4 mil Nitrile (Inspection White/Blue) – Taped to lab coat cuff.
-
Outer Layer: 8 mil Nitrile (Long Cuff) or Silver Shield (Laminate) – Loose fit for easy removal. Rationale: The outer glove takes the mechanical stress and chemical load; the inner glove protects during doffing.
Part 3: Engineering Controls & Handling Workflow
Trust in safety comes from redundancy. PPE is the last line of defense; Engineering controls are the first.
1. Containment (The Primary Barrier)[1][2][3]
-
Solid State: Handle only in a certified Chemical Fume Hood (CFH) or Powder Weighing Station.
-
Airflow: Maintain face velocity between 80–100 fpm .
-
Static Control: Use an ionizing bar or anti-static gun during weighing. Bipiperidine powders can be electrostatic, increasing the risk of aerosolization.
2. Workflow Visualization
The following decision tree outlines the operational logic for handling this compound.
Figure 1: Operational decision tree for handling 1-(morpholin-4-ylsulfonyl)-4,4'-bipiperidine, prioritizing engineering controls for solid-state handling.
Part 4: Emergency Response & Disposal[1][2][3]
Accidental Exposure[6]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Rationale: Piperidine derivatives can cause bronchospasm.
-
Skin Contact: Do not use solvents (ethanol/DMSO) to wash skin; this enhances absorption. Wash with copious soap and water for 15 minutes.
-
Eye Contact: Flush for 15 minutes. Bipiperidines are basic; immediate irrigation is critical to prevent corneal opacity.
Waste Disposal Strategy
Do not mix with general organic waste if possible.
-
Stream: Segregate into "Basic Organic Waste" or "High Nitrogen" waste streams.
-
Labeling: Clearly mark as "Contains Sulfonamide/Piperidine Derivative – Potential Sensitizer."
-
Container: High-density polyethylene (HDPE) is compatible.[3] Avoid metal containers if the compound is in a wet/corrosive state.[7]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78607, 1,4'-Bipiperidine. Retrieved from [Link][1][2][3]
-
Note: Used for analogous hazard data regarding the bipiperidine substructure.[1]
-
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link][1][2][3]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]
- Reference for "Unknown Hazard" handling protocols.
- Provides baseline toxicity data for the morpholino-piperidine moiety.
Sources
- 1. Cas 15336-72-8,4,4'-BIPIPERIDINE | lookchem [lookchem.com]
- 2. 1,4'-Bipiperidine | C10H20N2 | CID 78607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Morpholinopiperidine | C9H18N2O | CID 795724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. epcc.edu [epcc.edu]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. chemos.de [chemos.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
